Product packaging for Nicorandil-d4(Cat. No.:)

Nicorandil-d4

Cat. No.: B021166
M. Wt: 215.20 g/mol
InChI Key: LBHIOVVIQHSOQN-VTBMLFEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nicorandil-d4 is intended for use as an internal standard for the quantification of nicorandil by GC- or LC-MS. Nicorandil is an activator of sulfonylurea receptor 2B (SUR2B) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = ~10 µM) and a nitric oxide (NO) donor. It is selective for SUR2B/Kir6.2 over the SUR2A/Kir6.2 channel (EC50 = >500 µM). Nicorandil activates soluble guanylate cyclase in a cell-free assay and relaxes partially depolarized isolated bovine coronary artery strips (EC50 = 4.4 µM). It decreases mean blood pressure, coronary resistance, and heart rate, as well as increases coronary sinus outflow, in dogs when administered intravenously at a dose of 1 mg/kg. Nicorandil increases survival and decreases infarct size in a rabbit model of myocardial ischemia-reperfusion injury induced by left coronary artery occlusion. Formulations containing nicorandil have been used in the treatment of angina pectoris.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4 B021166 Nicorandil-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nicorandil-d4, an isotopically labeled version of the antianginal drug Nicorandil. The inclusion of deuterium atoms allows for its use in pharmacokinetic studies and as an internal standard in analytical methods. This document details the synthetic pathways, experimental protocols, purification techniques, and the pharmacological mechanism of action of Nicorandil.

Synthesis of this compound

The synthesis of this compound follows the established routes for unlabeled Nicorandil, beginning with a deuterated precursor. A common and effective strategy involves the nitration of N-(2-hydroxyethyl)nicotinamide-d4. The deuterated starting material, nicotinamide with four deuterium atoms on the pyridine ring (pyridyl-d4), is the key to this synthesis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Workflow A Start: Nicotinic Acid-d4 B Amidation with Ethanolamine A->B C Intermediate: N-(2-hydroxyethyl) nicotinamide-d4 B->C D O-Nitration (HNO3 / Acetic Anhydride) C->D E Crude this compound D->E

A high-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from N-(2-hydroxyethyl)nicotinamide-d4

This protocol is adapted from established methods for Nicorandil synthesis, applying them to a deuterated precursor.[1]

Step 1: Preparation of the Nitrating Mixture

  • In a three-necked flask purged with nitrogen and equipped with a stirrer and temperature probe, charge glacial acetic acid.

  • Cool the flask to 15-20°C.

  • Slowly add 68% nitric acid to the acetic acid.

  • Add acetic anhydride dropwise over approximately 45 minutes, ensuring the temperature does not exceed 25°C. This exothermic reaction creates the nitrating agent.[1]

Step 2: Nitration Reaction

  • Maintain the nitrating mixture at a controlled temperature of approximately 22°C.

  • Add N-(2-hydroxyethyl)nicotinamide-d4 to the mixture in portions over 15-45 minutes. The reaction is fast and exothermic, so the addition rate should be carefully controlled to manage heat emission.[1]

  • Stir the system for an additional 30-90 minutes at 22°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material content is less than 1%.[1]

Step 3: Isolation of Crude this compound

  • Pour the reaction mixture slowly into a 24% aqueous ammonia solution, ensuring the temperature does not exceed 35°C. The goal is to achieve a basic pH.[1]

  • Cool the resulting heterogeneous mixture to 0-5°C and stir for approximately 60 minutes to promote crystallization.[1]

  • Isolate the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the crude this compound under a vacuum at 40°C.

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data for the synthesis of Nicorandil, which can be expected to be similar for its deuterated analog.

ParameterValueReference
Starting MaterialN-(2-hydroxyethyl)nicotinamide[1]
Nitrating SystemHNO₃ / Acetic Anhydride / Acetic Acid[1]
Reaction Temperature22°C[1]
Reaction Time~90 minutes[1]
Typical Crude Yield89% - 94%[1]
Purity (Post-Recrystallization)> 99.5%[1]

Purification of this compound

Purification is critical to remove unreacted starting materials and by-products, such as 2-(nicotinamido)ethyl acetate. The most common and effective method for purifying crude Nicorandil is recrystallization.

The general workflow for purification is outlined below:

G cluster_1 Purification Workflow A Crude this compound B Dissolution in Hot Water A->B C Hot Filtration (Optional) B->C D Cooling & Crystallization C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure this compound (>99.5%) G->H

A standard workflow for the purification of this compound.
Experimental Protocol: Recrystallization

  • Transfer the crude this compound solid into a suitable flask.

  • Add a minimal amount of hot water (or another suitable solvent like an ethanol/water mixture) to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the final product under a vacuum at approximately 40°C for 24-48 hours.[1]

Data Presentation: Purity Analysis

The purity of the final this compound product should be assessed using analytical techniques such as HPLC.

Analysis MethodSpecificationReference
HPLC Purity> 99.5%[1]
Melting Point88.5 - 93.5 °C[2]
AppearanceWhite crystalline powder[2]

Mechanism of Action of Nicorandil

Nicorandil exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor.[3][4] This unique combination leads to potent vasodilation in both arteries and veins.[5]

  • Potassium Channel Activation : Nicorandil opens ATP-sensitive potassium channels (K-ATP) in the cell membrane of vascular smooth muscle. This action increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing intracellular calcium influx and causing muscle relaxation (vasodilation).[3][6]

  • Nitric Oxide Donation : The nitrate moiety of the Nicorandil molecule serves as a source of nitric oxide. NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][7] Elevated cGMP levels also promote the relaxation of vascular smooth muscle, contributing further to vasodilation.[3]

This dual pathway effectively reduces both cardiac preload (venous dilation) and afterload (arterial dilation), decreasing myocardial oxygen demand and alleviating angina symptoms.[3]

G cluster_0 Nicorandil's Dual Mechanism of Action cluster_1 K-ATP Channel Pathway cluster_2 Nitric Oxide (NO) Pathway Nicorandil Nicorandil K_ATP Opens K-ATP Channels Nicorandil->K_ATP NO_Donor Acts as NO Donor Nicorandil->NO_Donor Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Ca_Channels Closes Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channels Ca_Influx ↓ Intracellular Ca2+ Ca_Channels->Ca_Influx Vasodilation Vasodilation (Smooth Muscle Relaxation) Ca_Influx->Vasodilation Guanylate_Cyclase Activates Guanylate Cyclase NO_Donor->Guanylate_Cyclase cGMP ↑ cGMP Guanylate_Cyclase->cGMP cGMP->Vasodilation

Signaling pathways for Nicorandil's vasodilatory effects.

References

Nicorandil-d4: An In-Depth Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil, a dual-action drug possessing both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donor properties, is a valuable tool in cardiovascular pharmacology and a clinically effective antianginal agent.[1] Its unique mechanism of action, which includes both arterial and venous dilation, offers a broad spectrum of research applications.[2][3] The introduction of isotopically labeled analogs, such as Nicorandil-d4, provides researchers with a powerful tool for quantitative bioanalytical assays and metabolic studies. This technical guide explores the core pharmacology of Nicorandil and the specific applications of its deuterated form, this compound, as a research tool.

This compound is a stable, non-radioactive, isotopically labeled version of Nicorandil, where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[4] This property makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accurate and precise quantification of Nicorandil in biological matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Nicorandil and its deuterated analog is fundamental for their application in research.

PropertyNicorandilThis compound
IUPAC Name 2-[(pyridin-3-ylcarbonyl)amino]ethyl nitrate2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate[4]
Molecular Formula C₈H₉N₃O₄C₈H₅D₄N₃O₄
Molecular Weight 211.17 g/mol 215.20 g/mol
CAS Number 65141-46-0[4]1132681-23-2

Pharmacokinetics of Nicorandil (Non-deuterated)

ParameterValueReference
Bioavailability >75%[3]
Time to Peak Plasma Concentration (Tmax) 30-60 minutes[3]
Plasma Protein Binding ~25%[5]
Volume of Distribution (Vd) 1.0-1.4 L/kg[5]
Elimination Half-life (t½) ~1 hour[6]
Metabolism Primarily hepatic, via denitration to N-(2-hydroxyethyl)-nicotinamide and subsequent entry into the nicotinamide pathway.[5][7]
Excretion Mainly renal as metabolites.[5]

Mechanism of Action and Signaling Pathways

Nicorandil exerts its pharmacological effects through two primary, synergistic pathways:

  • ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil opens K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation.[1]

  • Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which promotes vasodilation.[1]

These pathways collectively result in both arterial and venous dilation, reducing both preload and afterload on the heart, and increasing coronary blood flow.

Signaling Pathway of Nicorandil-Induced Vasodilation

cluster_0 K-ATP Channel Pathway cluster_1 Nitric Oxide (NO) Pathway Nicorandil Nicorandil KATP K-ATP Channel Nicorandil->KATP Opens NO Nitric Oxide (NO) Nicorandil->NO Donates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Ca_influx Ca2+ Influx↓ Ca_channel->Ca_influx Vasodilation1 Vasodilation Ca_influx->Vasodilation1 sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP↑ sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation2 Vasodilation PKG->Vasodilation2

Caption: Dual mechanism of Nicorandil-induced vasodilation.

Experimental Protocols

The primary application of this compound in a research setting is as an internal standard for the quantification of Nicorandil in biological samples using LC-MS/MS. Below is a representative, generalized protocol for such an application.

Quantification of Nicorandil in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

  • Nicorandil analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Rat plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nicorandil and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Nicorandil primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicorandil: m/z 212.1 → 135.1[8][9]

    • This compound: m/z 216.1 → 139.1 (Predicted)

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of Nicorandil and the addition of four deuterium atoms to the pyridine ring. This would need to be confirmed experimentally.

Experimental Workflow for LC-MS/MS Quantification

Start Start SamplePrep Sample Preparation (Plasma + IS + Protein Precipitation) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS DataAnalysis Data Analysis (Peak Area Ratio vs. Concentration) LC_MS_MS->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Nicorandil quantification in plasma.

Synthesis of Nicorandil

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of Nicorandil typically involves the reaction of a nicotinoyl chloride derivative with 2-aminoethanol, followed by nitration. One reported method involves a four-step process starting from 2-aminoethanol.[10] Another approach starts with the nitration of N-(2-hydroxyethyl)nicotinamide.[11] To synthesize this compound, a deuterated nicotinic acid or a related precursor would be required in the initial steps.

Generalized Synthesis Scheme for Nicorandil

NicotinoylChloride Nicotinoyl Chloride Intermediate N-(2-hydroxyethyl)nicotinamide NicotinoylChloride->Intermediate Aminoethanol 2-Aminoethanol Aminoethanol->Intermediate Nitration Nitration (e.g., HNO₃/H₂SO₄) Intermediate->Nitration Nicorandil Nicorandil Nitration->Nicorandil

Caption: A simplified synthetic pathway for Nicorandil.

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development, primarily serving as a high-fidelity internal standard for the accurate quantification of Nicorandil in biological matrices. Its use in LC-MS/MS assays allows for precise pharmacokinetic and metabolic studies of the parent drug. While specific quantitative data for this compound is not widely published, its utility is inferred from the established principles of stable isotope dilution analysis. A thorough understanding of the pharmacology of Nicorandil, coupled with the analytical advantages conferred by its deuterated analog, enables robust and reliable preclinical and clinical research. Further studies characterizing the specific pharmacokinetic and pharmacodynamic properties of this compound would be of significant value to the scientific community.

References

An In-Depth Technical Guide to Deuterated Nicorandil for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated nicorandil in mass spectrometry. It covers the rationale for its use, proposed synthesis, detailed experimental protocols for its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a theoretical examination of its fragmentation pathways. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.

Introduction: The Role of Deuterated Nicorandil in Mass Spectrometry

Nicorandil is a potassium channel activator with a nitrate group, used in the treatment of angina. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated nicorandil, in which one or more hydrogen atoms are replaced by deuterium, is an ideal internal standard for the quantification of nicorandil in biological matrices. Its chemical properties are nearly identical to those of nicorandil, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for its distinction from the unlabeled analyte by the mass spectrometer.

Proposed Synthesis of Deuterated Nicorandil

Proposed Reaction Scheme:

  • Amidation: Reaction of nicotinoyl chloride with 2-aminoethanol-d4 in the presence of a base (e.g., pyridine) to yield N-(2-hydroxyethyl-d4)-nicotinamide.

  • Nitration: Nitration of the hydroxyl group of N-(2-hydroxyethyl-d4)-nicotinamide using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce deuterated nicorandil (nicorandil-d4).

This proposed synthesis would place the deuterium atoms on the ethyl group, a stable position that is unlikely to undergo back-exchange during sample preparation or analysis.

Quantitative Analysis by LC-MS/MS

The following section outlines a detailed experimental protocol for the quantitative analysis of nicorandil using deuterated nicorandil as an internal standard. The parameters are based on established methods for the analysis of unlabeled nicorandil.[1][2]

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is commonly employed to isolate nicorandil from biological matrices such as plasma.[2]

Protocol:

  • To 500 µL of plasma sample, add the deuterated nicorandil internal standard solution.

  • Add 100 µL of a protein precipitation agent (e.g., 1M perchloric acid).

  • Vortex for 1 minute.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve nicorandil from other components in the sample matrix.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and 2 mM aqueous ammonium acetate with 0.1% formic acid (e.g., 40:60, v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of nicorandil and its deuterated internal standard.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Nicorandil212.1106.1150
Deuterated Nicorandil (d4)216.1110.1150
Nicorandil Metabolite167.1106.1150

Note: The m/z values for deuterated nicorandil are theoretical and assume the incorporation of four deuterium atoms.

Fragmentation Pathway and Signaling Mechanism

Proposed Fragmentation of Deuterated Nicorandil

The fragmentation of nicorandil in the mass spectrometer provides structural information and is the basis for the selected MRM transitions. The primary fragmentation of the protonated nicorandil molecule ([M+H]+ at m/z 212.1) involves the cleavage of the nitrate ester group and subsequent fragmentation of the nicotinamide moiety. For deuterated nicorandil (d4), a similar fragmentation pattern is expected, with a corresponding mass shift in the precursor and fragment ions.

G cluster_0 Deuterated Nicorandil (d4) Fragmentation This compound [M+H]+ Deuterated Nicorandil (d4) [M+H]+ m/z 216.1 Fragment_1 Fragment Ion m/z 110.1 This compound [M+H]+->Fragment_1 Loss of C2H2D2O3N

Caption: Proposed fragmentation of deuterated nicorandil (d4) in MS/MS.

Experimental Workflow for Analysis

The overall workflow for the quantitative analysis of nicorandil in a biological sample using deuterated nicorandil as an internal standard is a multi-step process.

G Sample Biological Sample (e.g., Plasma) IS Add Deuterated Nicorandil (IS) Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for nicorandil quantification.

Nicorandil's Dual Signaling Pathway

Nicorandil exerts its therapeutic effect through a dual mechanism of action, which is important for understanding its overall pharmacological profile.

G Nicorandil Nicorandil KATP Opens ATP-sensitive K+ channels Nicorandil->KATP Nitrate Nitrate-like effect (NO donor) Nicorandil->Nitrate Hyperpolarization Hyperpolarization of vascular smooth muscle KATP->Hyperpolarization Vasodilation1 Arterial Vasodilation Hyperpolarization->Vasodilation1 sGC Stimulates soluble guanylate cyclase (sGC) Nitrate->sGC cGMP Increases cGMP sGC->cGMP Vasodilation2 Venous Vasodilation cGMP->Vasodilation2

Caption: Dual signaling pathway of nicorandil.

Conclusion

Deuterated nicorandil is an indispensable tool for the accurate and reliable quantification of nicorandil in biological samples by LC-MS/MS. This guide provides a comprehensive framework for its application, from proposed synthesis to detailed analytical protocols and an understanding of its fragmentation behavior. By utilizing the information presented herein, researchers and drug development professionals can develop and validate robust bioanalytical methods for pharmacokinetic and metabolic studies of nicorandil.

References

The Role of Deuterium in Nicorandil-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a dually acting anti-anginal agent, possessing both potassium channel opening and nitric oxide (NO) donor properties. Its therapeutic efficacy is well-documented, but like many pharmaceuticals, its metabolic profile can influence its pharmacokinetic characteristics. The strategic replacement of hydrogen with its stable isotope, deuterium, to create Nicorandil-d4, offers a potential modification to its metabolic fate. This technical guide provides an in-depth exploration of the role of deuterium in this compound, addressing its synthesis, mechanism of action, and the anticipated impact of deuteration on its pharmacokinetics due to the kinetic isotope effect. While this compound is primarily utilized as an internal standard in analytical chemistry, this document will also explore its theoretical therapeutic potential based on established principles of deuterated compounds in pharmacology.

Introduction to Nicorandil

Nicorandil is a nicotinamide derivative that exerts its vasodilatory effects through two primary mechanisms:

  • Potassium Channel Activation: It selectively opens ATP-sensitive potassium channels (KATP channels) in the vascular smooth muscle, leading to hyperpolarization of the cell membrane. This inhibits the influx of calcium ions, resulting in vasodilation.

  • Nitric Oxide Donation: The nitrate moiety in Nicorandil's structure acts as a nitric oxide (NO) donor. NO activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). This cascade also contributes to smooth muscle relaxation and vasodilation.

This dual mechanism of action makes Nicorandil effective in treating angina pectoris by both increasing coronary blood flow and reducing cardiac preload and afterload.

The Introduction of Deuterium: this compound

This compound is a deuterated analog of Nicorandil where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms.

The primary rationale for deuterating pharmaceutical compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This can lead to:

  • Reduced rate of metabolism: This can result in a longer plasma half-life.

  • Increased drug exposure: A slower metabolism can lead to a higher area under the curve (AUC).

  • Altered metabolite profile: The metabolic pathway may shift, potentially reducing the formation of toxic metabolites.

  • Potentially improved safety and efficacy profile.

While extensive clinical data on the pharmacokinetic effects of deuteration on Nicorandil is not publicly available, the theoretical implications are significant for drug development.

Quantitative Data

Due to the limited availability of public research on the pharmacokinetics of this compound, the following tables summarize the known pharmacokinetic parameters of Nicorandil in humans and provide a theoretical comparison for this compound based on the expected kinetic isotope effect. The values for this compound are illustrative and not based on experimental data.

Table 1: Pharmacokinetic Parameters of Nicorandil and Theoretical Projections for this compound in Humans

ParameterNicorandilThis compound (Theoretical)Reference
Bioavailability~75%Potentially higher due to reduced first-pass metabolism[1][2][3]
Elimination Half-life (t½)~1 hourPotentially longer[3]
Protein Binding~25%Unlikely to be significantly changed[3]
MetabolismHepatic (denitration)Slower rate of metabolism[3]
ExcretionPrimarily renalSlower rate of excretion of metabolites[3]

Experimental Protocols

Synthesis of Nicorandil

Several methods for the synthesis of Nicorandil have been reported. A common approach involves the following steps:

  • Protection of 2-aminoethanol: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group.

  • Nitration: The protected intermediate is then nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitrate ester group.

  • Deprotection: The phthalyl protecting group is removed using hydrazine hydrate to yield 2-nitroxyethylamine.

  • Condensation: Finally, 2-nitroxyethylamine is condensed with nicotinoyl chloride in the presence of a base (e.g., pyridine) to form Nicorandil.

To synthesize this compound, a deuterated starting material, such as pyridine-d5, would be used to prepare deuterated nicotinoyl chloride.

Quantification of Nicorandil and this compound by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicorandil: [M+H]+ → fragment ion

    • This compound (Internal Standard): [M+H]+ → fragment ion

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathway of Nicorandil

Nicorandil_Signaling cluster_KATP KATP Channel Activation cluster_NO NO Donor Pathway Nicorandil Nicorandil KATP ATP-sensitive K+ Channel (KATP) Nicorandil->KATP NO Nitric Oxide (NO) Nicorandil->NO Hyperpolarization Hyperpolarization KATP->Hyperpolarization Opens Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP cGMP->Vasodilation

Caption: Dual signaling pathway of Nicorandil leading to vasodilation.

Experimental Workflow for Comparative Pharmacokinetic Study

PK_Workflow cluster_group1 Group 1 cluster_group2 Group 2 Admin1 Administer Nicorandil Blood_Sampling Serial Blood Sampling Admin1->Blood_Sampling Admin2 Administer This compound Admin2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for a comparative pharmacokinetic study of Nicorandil and this compound.

Metabolic Pathway of Nicorandil and the Impact of Deuteration

Metabolism Nicorandil_d4 This compound (Deuterated Pyridine Ring) Nicorandil Nicorandil Metabolite Denitrated Metabolite (2-Nicotinamidoethanol) Nicorandil->Metabolite Denitration (Potentially Slower with Deuteration) Further_Metabolism Further Metabolism (Nicotinamide Pathway) Metabolite->Further_Metabolism Excretion Renal Excretion Further_Metabolism->Excretion

Caption: Metabolic pathway of Nicorandil and the theoretical impact of deuteration.

Conclusion

The deuteration of Nicorandil to form this compound presents an intriguing modification with the potential to alter its pharmacokinetic profile. Based on the principles of the kinetic isotope effect, it is plausible that this compound would exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. While this compound currently serves as a valuable tool as an internal standard for the accurate quantification of Nicorandil in biological matrices, its potential as a therapeutic agent with an improved pharmacokinetic profile warrants further investigation. Comprehensive comparative in vivo studies are necessary to fully elucidate the impact of deuteration on the pharmacokinetics and pharmacodynamics of Nicorandil. Such research could pave the way for the development of a new generation of anti-anginal therapies with enhanced clinical benefits.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nicorandil in Human Plasma using LC-MS/MS with Nicorandil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicorandil in human plasma. The method utilizes a stable isotope-labeled internal standard, Nicorandil-d4, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Nicorandil is a dual-action anti-anginal drug that functions as a potassium channel opener and a nitric oxide donor, leading to vasodilation.[1] Accurate and reliable quantification of Nicorandil in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for matrix effects and other sources of variability.[2] This application note describes a validated LC-MS/MS method for the determination of Nicorandil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nicorandil reference standard (≥98% purity)

  • This compound (pyridyl-d4, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Autosampler Temperature10 °C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Nicorandilm/z 212.1 > 135.1 (Quantifier), m/z 212.1 > 78.1 (Qualifier)
This compoundm/z 216.1 > 139.1 (Quantifier)
Collision Energy (CE)Optimized for each transition (e.g., Nicorandil: 15 eV, this compound: 15 eV)
Cone VoltageOptimized for each compound (e.g., 20 V)

Note: The MRM transition for this compound is proposed based on the known fragmentation of Nicorandil, which involves the neutral loss of the ethyl nitrate group. The pyridyl-d4 labeled internal standard is expected to fragment similarly, resulting in a product ion with a +4 Da mass shift.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Nicorandil and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Nicorandil were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. A working internal standard solution of this compound was prepared at 100 ng/mL in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of Nicorandil. The final concentrations for the calibration curve were 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

Sample Preparation Protocol
  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6]

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.

Table 3: Intra-day and Inter-day Precision and Accuracy (Illustrative Data)

QC LevelNominal Conc. (ng/mL) Mean Conc. (ng/mL) (n=6)- Precision (%CV)- Accuracy (%Bias) Mean Conc. (ng/mL) (n=18)- Precision (%CV)- Accuracy (%Bias)
LLOQ1.001.056.85.01.038.23.0
Low QC3.002.914.5-3.02.955.1-1.7
Mid QC75.078.23.24.376.54.02.0
High QC7507352.8-2.07423.5-1.1

Note: The data presented in this table is for illustrative purposes and reflects typical acceptance criteria for bioanalytical method validation (Precision: ≤15% CV, ≤20% for LLOQ; Accuracy: within ±15% of nominal, ±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect and recovery were assessed at Low and High QC concentrations. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix-induced ion suppression or enhancement.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Nicorandil in human plasma using this compound as an internal standard. The method is highly sensitive, with an LLOQ of 1 ng/mL, and demonstrates excellent linearity, precision, and accuracy. The high-throughput sample preparation procedure makes this method well-suited for pharmacokinetic studies and routine analysis in a research setting.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add this compound IS (10 µL) plasma->is_add ppt Protein Precipitation (200 µL ACN) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Nicorandil.

signaling_pathway Nicorandil Nicorandil KATP ATP-sensitive K+ Channel (KATP) Nicorandil->KATP Opens NO_Donor Nitric Oxide (NO) Donor Nicorandil->NO_Donor Hyperpolarization Hyperpolarization KATP->Hyperpolarization Arterial_Dilation Arterial Dilation Hyperpolarization->Arterial_Dilation sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates cGMP Increased cGMP sGC->cGMP Venous_Dilation Venous Dilation cGMP->Venous_Dilation

Caption: Dual mechanism of action of Nicorandil.

References

Application Notes and Protocols for the Quantification of Nicorandil in Plasma using Nicorandil-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a dual-action vasodilator used in the treatment of angina. It functions by opening ATP-sensitive potassium channels and also through a nitrate-like effect, which increases intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1][2] Accurate quantification of nicorandil in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of nicorandil in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with nicorandil-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.

Mechanism of Action of Nicorandil

Nicorandil exhibits a dual mechanism of action, positioning it as a unique therapeutic agent for angina.[2][3] It acts as both a potassium channel activator and a nitric oxide (NO) donor.[2] By binding to and opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, it causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasodilation.[2] Additionally, nicorandil's nitrate moiety releases NO, which activates guanylate cyclase to increase the production of cGMP. Elevated cGMP levels lead to a reduction in intracellular calcium, further promoting vascular smooth muscle relaxation.[2][3] This dual action results in dilation of both arterial and venous vessels, reducing both preload and afterload on the heart.[2]

Nicorandil_Mechanism cluster_Cell Vascular Smooth Muscle Cell Nicorandil_ext Nicorandil K_ATP_Channel ATP-sensitive K+ Channel Nicorandil_ext->K_ATP_Channel Activates NO_donor NO Donor Nicorandil_ext->NO_donor Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca_Channel->Ca_influx Guanylate_Cyclase Guanylate Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Ca_intracellular Reduced Intracellular Ca2+ cGMP->Ca_intracellular Vasodilation Vasodilation Ca_influx->Vasodilation Contraction Ca_intracellular->Vasodilation Hyperpolarization->Ca_Channel Inhibits Hyperpolarization->Vasodilation NO_donor->Guanylate_Cyclase Releases NO, Activates

Caption: Mechanism of action of Nicorandil.

Experimental Protocols

This section details the complete workflow for the quantification of nicorandil in plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Nicorandil reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free, with anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicorandil and this compound in methanol.

  • Working Standard Solutions: Serially dilute the nicorandil stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Vortex1->Add_Solvent Vortex2 Vortex Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow.
LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Cone Voltage Analyte-dependent, optimize for signal
Collision Energy Analyte-dependent, optimize for signal

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicorandil 212.0135.0[4]
This compound (IS) 216.0135.0

Note: The product ion for this compound is expected to be the same as for unlabeled Nicorandil, as the deuterium atoms are not typically lost in this fragmentation pathway.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Determined by analyzing QC samples at multiple concentrations on different days.Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤ 15%.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal, CV ≤ 20%. Signal-to-noise ratio > 10. A rapid and sensitive LC-MS/MS method for nicorandil in human plasma achieved an LLOQ of 0.5 ng/mL.[5]
Selectivity/Specificity Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.No significant interfering peaks at the retention times of nicorandil and this compound.
Matrix Effect The effect of plasma components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Stability Stability of nicorandil in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Pharmacokinetic Data

After oral administration, nicorandil is rapidly and almost completely absorbed.[6] It exhibits linear pharmacokinetics over the therapeutic dose range.[1][7] Key pharmacokinetic parameters are summarized below.

Table 5: Pharmacokinetic Parameters of Nicorandil in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.0 hours[1][3]
Bioavailability ~75%[1][3]
Volume of Distribution (Vd) ~1.0 - 1.4 L/kg[1][3]
Plasma Protein Binding ~25%[3][6]
Elimination Half-life (t½) ~1 hour[1]
Metabolism Primarily by denitration to inactive metabolites.[3]
Excretion Mainly renal, with about 1% excreted as unchanged drug.[3]

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of nicorandil in plasma. This methodology is well-suited for pharmacokinetic and bioequivalence studies, supporting drug development and clinical research. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for Nicorandil-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nicorandil-d4, a deuterated analog of the potassium channel activator and nitric oxide donor Nicorandil, in various cell-based assays. The following protocols are designed to assess the effects of this compound on cell viability, apoptosis, and mitochondrial function.

Introduction

Nicorandil is a dual-action drug known for its vasodilatory and cardioprotective effects.[1][2][3][4] It functions by opening ATP-sensitive potassium (KATP) channels and acting as a nitric oxide (NO) donor.[1][2][3][4] The opening of KATP channels leads to hyperpolarization of the cell membrane, causing relaxation of smooth muscle and providing cytoprotective effects, in part by stabilizing mitochondrial membrane potential.[2] The nitrate moiety releases NO, which activates guanylate cyclase, increasing cGMP levels and contributing to vasodilation.[2] this compound is a deuterated form of Nicorandil, intended for use as an internal standard in analytical applications, but can also be used in cell-based assays to investigate the biological effects of Nicorandil.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 5.2
1
10
50
100
200

Table 2: Induction of Apoptosis by this compound (Caspase-3 Activity Assay)

TreatmentFold Increase in Caspase-3 Activity (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound (100 µM)
Staurosporine (1 µM)

Table 3: Modulation of Mitochondrial Membrane Potential (ΔΨm) by this compound

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)% Change in ΔΨm
Vehicle Control0
This compound (100 µM)
FCCP (50 µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Mammalian cell line (e.g., H9c2 cardiomyocytes, HEK293 cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9][10]

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)[8][10]

  • Caspase-3 assay buffer

  • Positive control for apoptosis (e.g., Staurosporine)

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound or a positive control (e.g., Staurosporine) for the desired time.

  • After treatment, lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.

  • Prepare the reaction mixture by adding the caspase-3 substrate and assay buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[8][9]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[11][12]

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)[13]

  • Uncoupler as a positive control (e.g., FCCP)[12]

  • 96-well plates (black plates with clear bottoms for microscopy)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound or vehicle control for the desired duration. Include a positive control group treated with FCCP to induce depolarization.

  • After treatment, load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

  • Wash the cells with PBS or a suitable buffer to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green and red fluorescence.[14] The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.[13]

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway cluster_1 KATP Channel Opening cluster_2 Nitric Oxide (NO) Donation Nicorandil_d4 This compound KATP ATP-sensitive K+ Channel Nicorandil_d4->KATP Activates Mito_KATP Mitochondrial KATP Channel Nicorandil_d4->Mito_KATP Activates NO Nitric Oxide (NO) Nicorandil_d4->NO Donates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Ca_influx ↓ Ca2+ Influx Hyperpolarization->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Mito_protection Mitochondrial Protection Mito_KATP->Mito_protection sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Activates Vasodilation2 Vasodilation PKG->Vasodilation2

Caption: Dual signaling pathway of this compound.

G cluster_workflow Cell-Based Assay Workflow cluster_assays Assay-Specific Steps cluster_mtt MTT Assay cluster_caspase Caspase-3 Assay cluster_mmp MMP Assay start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate Incubate (24-48h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add cas_lyse Lyse Cells incubate->cas_lyse mmp_dye Load with Dye (e.g., TMRE) incubate->mmp_dye mtt_solubilize Add Solubilizer mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read end Data Analysis mtt_read->end cas_substrate Add Substrate cas_lyse->cas_substrate cas_read Read Fluorescence/Absorbance cas_substrate->cas_read cas_read->end mmp_wash Wash Cells mmp_dye->mmp_wash mmp_read Read Fluorescence mmp_wash->mmp_read mmp_read->end

Caption: General workflow for cell-based assays with this compound.

References

Application Notes and Protocols: Nicorandil-d4 for Studying Potassium Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nicorandil and its deuterated analog, Nicorandil-d4, in the study of potassium channel activation. This document outlines Nicorandil's mechanism of action, relevant signaling pathways, and detailed protocols for key experimental procedures.

Introduction

Nicorandil is a dual-action pharmaceutical agent that exhibits both potassium channel opening and nitric oxide (NO) donating properties, making it a valuable tool for cardiovascular research and a therapeutic agent for angina.[1][2][3] Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to vasodilation.[1][4] this compound, a deuterated version of Nicorandil, serves as an ideal internal standard for quantitative analysis of Nicorandil in biological matrices using mass spectrometry, ensuring accurate pharmacokinetic profiling alongside pharmacodynamic studies.[5][6][7]

Mechanism of Action

Nicorandil exerts its vasodilatory effects through two primary pathways:

  • KATP Channel Activation: Nicorandil directly opens ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][4] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[4] The KATP channel is a complex of two subunits: the inwardly rectifying potassium channel pore (Kir6.x) and the regulatory sulfonylurea receptor (SUR).[4] Nicorandil's binding site is located on the SUR2 subunit.[2]

  • Nitric Oxide (NO) Donation: Nicorandil also possesses a nitrate moiety, which acts as a nitric oxide (NO) donor.[1][8] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, increasing the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and vasorelaxation.[1]

This dual mechanism of action makes Nicorandil a potent vasodilator, affecting both arterial and venous vessels.[2][5]

Signaling Pathway of Nicorandil-Induced Vasodilation

Nicorandil_Signaling cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell KATP KATP Channel (Kir6.x/SUR) Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux leads to Ca_channel Voltage-gated Ca2+ Channel Ca_reduction [Ca2+]i Reduction Ca_channel->Ca_reduction Reduced Ca2+ Influx leads to Nicorandil Nicorandil Nicorandil->KATP Activates NO NO Nicorandil->NO Donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Ca_reduction Leads to Relaxation Vasodilation Ca_reduction->Relaxation Hyperpolarization->Ca_channel Inhibits

Caption: Signaling pathway of Nicorandil-induced vasodilation.

Experimental Protocols

Pharmacokinetic Analysis of Nicorandil using LC-MS/MS with this compound as an Internal Standard

This protocol describes the quantitative analysis of Nicorandil in plasma samples, a crucial component of pharmacokinetic studies. This compound is used as an internal standard to correct for variability in sample processing and instrument response.

Experimental Workflow:

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Organic Layer Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Nicorandil / this compound) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Workflow for pharmacokinetic analysis of Nicorandil.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Nicorandil).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.

    • Execute liquid-liquid extraction on the supernatant using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a common mobile phase.[1]

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Quantitative Data:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nicorandil212.1135.0
This compound216.1139.0
Note: Exact m/z values may vary slightly depending on the instrument and conditions.
LC-MS/MS ParametersValue
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Electrophysiological Recording of KATP Channel Activity using Whole-Cell Patch Clamp

This protocol allows for the direct measurement of ion channel currents in isolated cells, providing definitive evidence of KATP channel opening by Nicorandil.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells or cardiomyocytes from animal tissue.

  • Recording:

    • Establish a whole-cell patch clamp configuration on an isolated cell.

    • Record baseline membrane currents.

    • Perfuse the cell with a solution containing Nicorandil at various concentrations (e.g., 10 µM - 300 µM).[8]

    • To confirm the involvement of KATP channels, co-administer Glibenclamide (a KATP channel blocker, e.g., 10 µM), which should inhibit the Nicorandil-induced current.[8]

Data Presentation:

ConditionObserved Current
BaselineMinimal outward K+ current
+ Nicorandil (100 µM)Significant increase in outward K+ current
+ Nicorandil + Glibenclamide (10 µM)Outward K+ current returns to near baseline levels
Measurement of Vasodilation in Isolated Arterial Rings using Myography (Isolated Tissue Bath)

This ex vivo technique assesses the functional consequence of KATP channel activation – vasodilation.

Methodology:

  • Tissue Preparation:

    • Isolate segments of an artery (e.g., rat mesenteric artery) and cut into rings.[8]

    • Mount the arterial rings in an isolated tissue bath containing physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2 / 5% CO2.[9][10]

  • Experiment:

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine or a high potassium solution).[8]

    • Once a stable contraction is achieved, add cumulative concentrations of Nicorandil to the bath and record the relaxation response.

    • To investigate the contribution of KATP channels, perform the same experiment in the presence of Glibenclamide.[8]

Data Presentation:

TreatmentEC50 for Relaxation (µM)
Nicorandil alone~30-100
Nicorandil + Glibenclamide (10 µM)>300 (significant rightward shift in the dose-response curve)
Note: EC50 values are approximate and will vary depending on the tissue and experimental conditions.

Conclusion

Nicorandil is a valuable pharmacological tool for investigating potassium channel function and its role in vasodilation. The use of its deuterated analog, this compound, as an internal standard is essential for accurate quantification in pharmacokinetic studies, which complements the pharmacodynamic data obtained from electrophysiological and myography experiments. The protocols outlined in these application notes provide a robust framework for researchers to explore the multifaceted actions of Nicorandil.

References

Application Notes & Protocols for the Analytical Detection of Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of Nicorandil and its deuterated internal standard, Nicorandil-d4. The methodologies provided are based on established analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

Introduction

Nicorandil is a dual-acting anti-anginal drug, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2][3] This unique mechanism of action leads to arterial and venous vasodilation, reducing both preload and afterload on the heart, thereby alleviating myocardial ischemia.[1][2][3] this compound, a stable isotope-labeled version of Nicorandil, is an ideal internal standard for quantitative bioanalytical methods. Its use is crucial for correcting variations during sample preparation and analysis, ensuring the accuracy and precision of the results.[4][5][6]

This document provides a detailed protocol for the determination of Nicorandil in biological matrices using this compound as an internal standard via LC-MS/MS.

Signaling Pathway of Nicorandil

Nicorandil exerts its therapeutic effects through two primary signaling pathways, resulting in vasodilation and cardioprotection.

Nicorandil_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Potassium Channel Activation cluster_2 Nitric Oxide (NO) Donation Nicorandil Nicorandil K_ATP ATP-sensitive K+ channels (KATP) Nicorandil->K_ATP activates NO_release NO Release Nicorandil->NO_release donates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_channel Voltage-gated Ca2+ channels inhibited Hyperpolarization->Ca_channel Ca_influx Decreased intracellular Ca2+ Ca_channel->Ca_influx Vasodilation1 Arterial Vasodilation Ca_influx->Vasodilation1 sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) activation cGMP->PKG Vasodilation2 Venous Vasodilation PKG->Vasodilation2 Experimental_Workflow start Start: Biological Sample Collection add_is Addition of this compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) hplc HPLC Separation sample_prep->hplc add_is->sample_prep msms MS/MS Detection hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis end End: Report Generation data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Nicorandil-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, a deuterated analog of Nicorandil, is expected to have very similar solubility properties to the parent compound. Nicorandil is freely soluble in Dimethyl Sulfoxide (DMSO), with reported solubility values typically ranging from over 10 mg/mL to 50 mg/mL[1][2]. It is also described as freely soluble in methanol and ethanol[2][3]. In aqueous solutions, its solubility is limited. It is described as partly miscible, slightly soluble, or insoluble in water[2][3][4][5]. Quantitative data indicates a solubility of up to 20 mM in water and a predicted water solubility of 1.19 mg/mL[5].

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. The high concentration of this compound in the DMSO stock is no longer sustainable when diluted into a primarily aqueous environment, causing the compound to precipitate out of the solution. To prevent this, it is recommended to use a stepwise dilution approach. First, dilute the concentrated DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous medium. Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically below 0.5%) to avoid solvent-induced artifacts[6]. Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation[7]. If precipitation persists, consider using a co-solvent system or sonication to aid dissolution[8].

Q3: My this compound powder appears clumpy. Is this normal and will it affect my experiment?

A3: Nicorandil is known to be sensitive to moisture and can degrade or change physically when exposed to humidity[9]. Clumpiness may indicate moisture absorption. It is crucial to store this compound in a tightly sealed container in a desiccator at the recommended temperature to maintain its stability and integrity. While clumping may not always indicate degradation, it can make accurate weighing difficult. If you observe significant changes in the physical appearance of the powder, it is advisable to use a fresh, properly stored batch for your experiments to ensure accurate and reproducible results.

Q4: What is the stability of this compound in solution?

A4: Nicorandil is unstable in aqueous solutions, and its degradation is accelerated by increased temperature and humidity[9]. Stock solutions of this compound in anhydrous DMSO are generally stable when stored at -20°C or -80°C for extended periods. However, it is best practice to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.

Data Presentation

Table 1: Solubility of Nicorandil in Various Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥21.1 mg/mL[4], ~10 mg/mL[9][10], >10 mg/mL[1], 50 mg/mL[7]Recommended solvent for stock solutions.
WaterSoluble to 20 mM, 1.19 mg/mL (predicted)[5], Partly miscible[5], Insoluble[4]Low solubility, sonication may be required[7].
EthanolFreely soluble[2][3]Insoluble according to one source[4].
MethanolFreely soluble[2][3]
AcetoneFreely soluble[2][3]
Glacial Acetic AcidFreely soluble[2][3]
ChloroformSlightly soluble[2][3]
EtherAlmost insoluble[2][3]
BenzeneAlmost insoluble[2][3]

Note: The solubility of this compound is expected to be nearly identical to that of Nicorandil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound Molecular Weight: ~215.2 g/mol ), weigh out 2.152 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Pre-warm: Ensure both the this compound DMSO stock solution and the cell culture medium are pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): If a high final concentration is not required, first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Pipette the stock solution directly into the medium and mix immediately by gentle swirling or pipetting up and down.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that affects your specific cell line (typically ≤ 0.5%).

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If slight precipitation occurs, brief sonication in a water bath sonicator may help to redissolve the compound.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation over time.

Mandatory Visualizations

G cluster_0 start Start: Solubility Issue Observed check_solvent Is this compound soluble in the chosen solvent? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes end_fail Consider alternative formulation strategies check_solvent->end_fail No, refer to solubility table check_dilution Precipitation upon dilution in aqueous buffer? check_conc->check_dilution No check_conc->end_fail Yes, reduce concentration check_storage Was the compound stored correctly? check_dilution->check_storage Yes, follow dilution protocol end_success Success: Compound Dissolved check_dilution->end_success No check_storage->end_success Yes check_storage->end_fail No, use fresh stock

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 KATP Channel Activation cluster_1 Nitrate Pathway nicorandil Nicorandil katp ATP-sensitive K+ Channel nicorandil->katp no_donor NO Donor nicorandil->no_donor hyperpolarization Hyperpolarization katp->hyperpolarization ca_channel Voltage-gated Ca2+ Channels (Inhibition) hyperpolarization->ca_channel vasodilation1 Arterial Vasodilation ca_channel->vasodilation1 sgc Soluble Guanylate Cyclase (sGC) no_donor->sgc cgmp Increased cGMP sgc->cgmp vasodilation2 Venous Vasodilation cgmp->vasodilation2

References

Troubleshooting Nicorandil-d4 degradation in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues with Nicorandil-d4 in their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a deuterated form of Nicorandil, a vasodilator used to treat angina.[1] In research, stable isotope-labeled compounds like this compound are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the parent drug in biological samples.[2][3] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug while having nearly identical chemical and physical properties.[4]

Q2: What are the primary causes of this compound degradation?

A2: The primary causes of this compound degradation mirror those of Nicorandil. The main factor is hydrolysis, which is catalyzed by moisture, elevated temperature, and pH.[5][6] Nicorandil is particularly unstable in aqueous solutions and in the presence of humidity.[5][6] Exposure to light and oxidative conditions can also contribute to its degradation.[7]

Q3: What are the major degradation products of this compound?

A3: The main degradation pathway for Nicorandil is denitration, leading to the formation of N-(2-hydroxyethyl)nicotinamide (also known as HEN or denitrated nicorandil), which is pharmacologically inactive.[5][8][9] Subsequent metabolism of the nicotinamide portion can lead to other derivatives like nicotinic acid.[8][9] Given the structural similarity, these are expected to be the primary degradation products for this compound as well.

Troubleshooting Guide

Issue 1: Low or no detectable this compound signal in my analytical run.

Possible Cause 1: Degradation due to improper storage. this compound is susceptible to degradation if not stored under appropriate conditions.

  • Recommendation: Verify that your this compound stock solutions and samples have been consistently stored in a cool, dry, and dark environment.[2][10][11] For long-term stability, storage at -20°C to -80°C is often recommended.[2] Avoid repeated freeze-thaw cycles.

Possible Cause 2: Hydrolytic degradation in aqueous sample matrices. Nicorandil is known to degrade rapidly in aqueous solutions, especially at neutral to alkaline pH.[5][9]

  • Recommendation: Minimize the time samples are in an aqueous matrix at room temperature. If possible, perform sample extraction and analysis as quickly as possible. Consider acidifying the sample to improve stability, though the optimal pH should be experimentally determined.

Issue 2: High variability in this compound signal between replicate samples.

Possible Cause 1: Inconsistent sample handling and processing times. Given its instability, variations in the time between sample collection, processing, and analysis can lead to differing levels of degradation.

  • Recommendation: Standardize your sample handling workflow to ensure all samples are processed under the same conditions and for the same duration.

Possible Cause 2: Matrix effects in biological samples. The composition of your biological matrix (e.g., plasma, urine) can influence the stability of this compound and the efficiency of its extraction and ionization in the mass spectrometer.[3]

  • Recommendation: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of a deuterated internal standard like this compound is intended to compensate for matrix effects, but significant variability may indicate a need to optimize the extraction procedure.[3]

Issue 3: Appearance of unexpected peaks in the chromatogram corresponding to potential degradants.

Possible Cause 1: Sample degradation during preparation or analysis. The analytical process itself, including elevated temperatures in the autosampler or ion source, can induce degradation.

  • Recommendation: Use a cooled autosampler to maintain sample integrity prior to injection. Evaluate the thermal stability of this compound under your specific LC and MS conditions.

Possible Cause 2: Isotopic exchange (back-exchange). Although generally stable, the deuterium atoms in this compound could potentially exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions. This is a known, though often minor, issue with deuterated standards.[4]

  • Recommendation: If isotopic exchange is suspected, analyze a fresh standard in a non-protic solvent to confirm its isotopic purity. If the problem persists, consider using a different deuterated analog with deuterium labels on more stable positions, if available.

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorCondition Leading to DegradationRecommendation for Minimizing Degradation
Moisture/Humidity High humidity, aqueous solutionsStore in a desiccator; minimize exposure to air; use aprotic solvents for stock solutions.[5][6]
Temperature Elevated temperaturesStore at low temperatures (-20°C to -80°C); use a cooled autosampler.[2][5]
pH Neutral to alkaline conditionsMaintain acidic pH where possible; minimize time in aqueous buffers.[5][9]
Light Exposure to UV or ambient lightStore in amber vials or protect from light.[7]

Table 2: Common Degradation Products of Nicorandil

Degradation ProductChemical NameFormation Pathway
HENN-(2-hydroxyethyl)nicotinamideDenitration (hydrolysis of the nitrate ester).[5][8]
Nicotinic AcidPyridine-3-carboxylic acidSubsequent metabolism of the nicotinamide moiety.[8][9]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Biological Matrix
  • Objective: To determine the stability of this compound in the intended biological matrix (e.g., human plasma) under specific storage conditions.

  • Materials:

    • This compound stock solution

    • Control biological matrix (e.g., drug-free human plasma)

    • Analytical instruments (LC-MS/MS)

  • Procedure:

    • Spike the control biological matrix with a known concentration of this compound.

    • Aliquot the spiked matrix into multiple vials.

    • Analyze a set of "time zero" samples immediately to establish the initial concentration.

    • Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 1, 4, 8, 24 hours for short-term stability; 1, 2, 4 weeks for long-term stability), retrieve samples from each storage condition.

    • Process the samples using your established extraction method (e.g., protein precipitation, LLE, or SPE).

    • Analyze the extracted samples by LC-MS/MS and quantify the remaining this compound concentration.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" concentration.

    • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Nicorandil and its Degradants

This is a general guideline based on published methods and should be optimized for your specific instrumentation and application.[7][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[7][12] A common starting point is a 60:40 ratio of buffer to acetonitrile.[12]

    • Flow Rate: 0.8 - 1.0 mL/min.[7][12]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm or 262 nm.[7][12]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • For drug substance: Dissolve an accurately weighed amount in the mobile phase or a suitable solvent.

    • For biological samples: Perform an appropriate extraction (protein precipitation, LLE, or SPE) and reconstitute the final extract in the mobile phase.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound and its potential degradation products by comparing their retention times with those of reference standards.

Visualizations

degradation_pathway cluster_conditions Degradation Factors Nicorandil_d4 This compound HEN_d4 N-(2-hydroxyethyl)nicotinamide-d4 (Denitrated Product) Nicorandil_d4->HEN_d4 Denitration (Hydrolysis) Other_Metabolites Other Nicotinamide Metabolites-d4 HEN_d4->Other_Metabolites Nicotinamide Metabolism Moisture Moisture/H2O Moisture->Nicorandil_d4 Heat Heat Heat->Nicorandil_d4 pH pH (Neutral/Alkaline) pH->Nicorandil_d4

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Start: Low/Variable This compound Signal check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_sample_handling Review Sample Handling & Prep check_storage->check_sample_handling No correct_storage Action: Implement Proper Storage Protocols improper_storage->correct_storage end Problem Resolved correct_storage->end inconsistent_handling Inconsistent Handling or Aqueous Exposure check_sample_handling->inconsistent_handling Yes check_analytical_method Evaluate Analytical Method (LC-MS) check_sample_handling->check_analytical_method No standardize_protocol Action: Standardize Workflow, Minimize Aqueous Time inconsistent_handling->standardize_protocol standardize_protocol->end method_issue Potential Thermal Degradation or Matrix Effects check_analytical_method->method_issue Yes check_analytical_method->end No optimize_method Action: Use Cooled Autosampler, Optimize Extraction method_issue->optimize_method optimize_method->end

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Quantification of Nicorandil using Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicorandil-d4 as an internal standard for the accurate quantification of Nicorandil.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard over other compounds like procainamide?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Here’s why it’s advantageous over a structurally analogous internal standard like procainamide:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Nicorandil. This means it behaves similarly during sample extraction, chromatography, and ionization, providing better compensation for matrix effects and variability in the analytical process.

  • Co-elution: this compound will co-elute with Nicorandil, ensuring that both compounds experience the same ionization conditions at the same time. This is crucial for correcting for ion suppression or enhancement.

  • Reduced Variability: The use of a deuterated internal standard generally leads to improved precision and accuracy in the quantification results.

Q2: What are the typical MRM transitions for Nicorandil and this compound?

A2: Based on published literature and the principles of mass spectrometry, the following MRM (Multiple Reaction Monitoring) transitions are recommended:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Nicorandil212.1135.1The transition of m/z 212 → m/z 135 has been reported for quantifying Nicorandil.[1][2]
This compound216.1139.1Predicted transition based on the +4 Da mass shift of the deuterated pyridine ring.

Q3: How can I assess if my this compound internal standard is performing well?

A3: Consistent performance of the internal standard is critical for data reliability. Here's how to monitor it:

  • Response Area Monitoring: The peak area of this compound should be consistent across all samples in an analytical run (excluding blank matrix samples). Significant variations may indicate problems with sample preparation or instrument performance.

  • Analyte-to-IS Ratio: In quality control (QC) samples with known concentrations, the ratio of the Nicorandil peak area to the this compound peak area should be constant and yield accurate concentration values.

  • Ion Ratio Confirmation: If monitoring more than one product ion for this compound, the ratio of these ions should remain constant across all samples.

Troubleshooting Guide

Issue 1: High Variability in this compound Peak Area

  • Possible Cause 1: Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent evaporation and reconstitution steps, or variable extraction recovery can lead to inconsistent peak areas.

    • Solution: Ensure that pipettes are properly calibrated. Automate liquid handling steps if possible. Optimize the extraction procedure to ensure high and consistent recovery.

  • Possible Cause 2: Instrument Instability: Fluctuations in the mass spectrometer's ion source or detector can cause signal instability.

    • Solution: Perform an instrument performance qualification (IPQ) to ensure the system is operating within specifications. Clean the ion source and check for any blockages.

  • Possible Cause 3: Matrix Effects: Significant differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement of the internal standard signal.

    • Solution: Improve the sample cleanup procedure to remove more interfering matrix components. Consider a more robust chromatographic method with better separation of Nicorandil from endogenous compounds.

Issue 2: Inaccurate Quantification of Quality Control (QC) Samples

  • Possible Cause 1: Isotopic Crosstalk: The signal from the naturally occurring isotopes of Nicorandil may be interfering with the signal of this compound, or vice-versa.

    • Solution: Check the mass spectra of pure Nicorandil and this compound to assess the degree of isotopic overlap. If significant, you may need to select a different product ion for one of the compounds or use a higher resolution mass spectrometer.

  • Possible Cause 2: Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Nicorandil.

    • Solution: Analyze the this compound standard solution alone to check for the presence of Nicorandil. If present, this will need to be accounted for in the calibration curve, or a purer standard should be obtained.

  • Possible Cause 3: Deuterium Exchange: While less common for labels on an aromatic ring, there is a small possibility of deuterium-hydrogen exchange under certain pH or temperature conditions during sample processing.

    • Solution: Evaluate the stability of this compound under your specific sample preparation conditions. Avoid harsh acidic or basic conditions if possible.

Issue 3: Chromatographic Peak Tailing or Splitting for Nicorandil and/or this compound

  • Possible Cause 1: Column Degradation: The analytical column may be degrading or contaminated.

    • Solution: Replace the analytical column with a new one. Use a guard column to protect the analytical column from strongly retained matrix components.

  • Possible Cause 2: Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the chromatography of Nicorandil.

    • Solution: Adjust the pH of the mobile phase to ensure Nicorandil is in a single ionic state. Optimize the organic solvent composition to improve peak shape.

  • Possible Cause 3: Sample Solvent Mismatch: If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure that the reconstitution solvent is as similar as possible to the initial mobile phase conditions.

Data Presentation

The use of a deuterated internal standard like this compound is expected to significantly improve the precision and accuracy of quantification compared to using a structurally different internal standard. The following table provides an illustrative comparison of expected validation results.

Table 1: Illustrative Comparison of Bioanalytical Method Validation Parameters

ParameterMethod with Procainamide (IS)Method with this compound (IS)Expected Improvement
Precision (CV%)
Intra-day5.4%[1][2]< 5%Improved precision due to better correction for variability.
Inter-day8.5%[1][2]< 7%Enhanced long-term reproducibility.
Accuracy (% Bias)
LLOQ± 15%± 10%More accurate quantification at the lower limit.
LQC, MQC, HQC± 10%± 5%Tighter accuracy across the calibration range.
Matrix Effect
CV%< 15%< 10%More effective compensation for ion suppression/enhancement.

Note: The data for the method with procainamide is based on a published study. The data for the method with this compound is illustrative of the expected performance improvement when using a stable isotope-labeled internal standard.

Experimental Protocols

Representative LC-MS/MS Method for Nicorandil Quantification using this compound

This protocol is a representative method and may require optimization for specific instrumentation and matrices.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nicorandil: 212.1 -> 135.1; this compound: 216.1 -> 139.1
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nicorandil calibration->quantification

Caption: Experimental workflow for Nicorandil quantification.

nicorandil_moa cluster_pathway1 Potassium Channel Opening cluster_pathway2 Nitrate-like Action nicorandil Nicorandil katp ATP-sensitive K+ channel nicorandil->katp no_release Nitric Oxide (NO) Release nicorandil->no_release hyperpolarization Hyperpolarization katp->hyperpolarization ca_channel Voltage-gated Ca2+ channels hyperpolarization->ca_channel Inhibition ca_influx Ca2+ influx ca_channel->ca_influx relaxation1 Smooth Muscle Relaxation ca_influx->relaxation1 gc Guanylate Cyclase no_release->gc Activation cgmp cGMP gc->cgmp Conversion of GTP relaxation2 Smooth Muscle Relaxation cgmp->relaxation2

Caption: Dual mechanism of action of Nicorandil.

troubleshooting_tree start Inaccurate Nicorandil Quantification check_is Check IS Peak Area Variability start->check_is is_ok Consistent IS Area check_is->is_ok No is_not_ok Inconsistent IS Area check_is->is_not_ok Yes check_qc Review QC Sample Accuracy is_ok->check_qc check_prep Review Sample Preparation is_not_ok->check_prep qc_fail QC Samples Fail check_qc->qc_fail Fail qc_pass QC Samples Pass check_qc->qc_pass Pass (Re-evaluate data) prep_error Identify Pipetting/Extraction Error check_prep->prep_error Error Found instrument_issue Investigate Instrument Stability check_prep->instrument_issue No Error check_crosstalk Check for Isotopic Crosstalk qc_fail->check_crosstalk check_impurity Check IS Purity qc_fail->check_impurity reprepare Re-prepare Samples prep_error->reprepare reoptimize Re-optimize Method instrument_issue->reoptimize check_crosstalk->reoptimize check_impurity->reoptimize

Caption: Troubleshooting decision tree for Nicorandil quantification.

References

Minimizing isotopic exchange in Nicorandil-d4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in experiments involving Nicorandil-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic exchange a concern?

A1: this compound is a deuterated analog of Nicorandil, a vasodilator used to treat angina.[1][2] The deuterium labels are introduced to act as tracers in metabolic studies or to alter the drug's pharmacokinetic properties. Isotopic exchange is the process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This can lead to inaccurate experimental results, particularly in quantitative analyses where the deuterated standard is used for calibration.

Q2: Which protons in the this compound molecule are most susceptible to exchange?

A2: The most labile proton in the Nicorandil structure, and therefore the primary site of isotopic exchange in this compound, is the amide proton (-NH-) .[1][3] Protons attached to carbon atoms are generally stable and less likely to exchange under typical experimental conditions.

Q3: What are the primary factors that influence the rate of isotopic exchange?

A3: The rate of amide proton exchange is significantly influenced by:

  • pH: The exchange rate is at its minimum at a pH of approximately 2.5-3. The rate increases in both more acidic and more basic conditions.[4][5]

  • Temperature: Higher temperatures increase the rate of isotopic exchange.[6][7][8]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate exchange. The presence of moisture is a critical factor.[9]

Q4: How can I minimize isotopic exchange during my experiments?

A4: To minimize isotopic exchange, it is crucial to control the experimental conditions:

  • pH Control: Whenever possible, maintain the pH of your solutions between 2.5 and 3 to minimize the exchange rate.

  • Temperature Control: Perform experiments at the lowest practical temperature. Avoid unnecessary heating of samples containing this compound.

  • Solvent Selection and Handling: Use aprotic or deuterated solvents whenever feasible. Ensure all solvents are anhydrous and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[9][10][11]

  • Storage: Store this compound and its solutions in tightly sealed containers, protected from light and moisture, and at a low temperature as recommended by the supplier.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of deuterium label observed in Mass Spectrometry analysis. Isotopic exchange during sample preparation or analysis. - Review the pH of all buffers and solutions. Adjust to pH 2.5-3 if the experimental design allows. - Lower the temperature during sample preparation and storage. - Use anhydrous solvents and handle samples under an inert atmosphere.[9] - Minimize the time the sample spends in protic solvents.
Inconsistent results in quantitative assays using this compound as an internal standard. Variable isotopic exchange between samples and standards. - Ensure uniform handling and processing of all samples and standards. - Prepare calibration standards and quality control samples in the same matrix as the study samples. - Spike the internal standard into the samples as late as possible in the sample preparation workflow to minimize exposure to exchange-promoting conditions.[13]
Degradation of this compound. Exposure to harsh conditions (e.g., strong acids/bases, high temperatures, light). - Store the compound under the recommended conditions (cool, dark, and dry). - Avoid extreme pH values and high temperatures during experiments. - Prepare solutions fresh whenever possible.

Quantitative Data on Isotopic Exchange

pHTemperature (°C)Incubation Time (hours)Estimated % Isotopic Exchange (Amide Proton)
2.5424< 1%
5.025245 - 15%
7.4 (Physiological)372420 - 40%
9.03724> 50%
7.44245 - 10%

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the this compound vial in a desiccator at the recommended temperature (typically -20°C), protected from light.

  • Dispensing: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Weighing and Solution Preparation: Conduct all weighing and solution preparation in a controlled environment with low humidity, such as a glove box under an inert atmosphere (nitrogen or argon).[9][10]

  • Solvents: Use high-purity, anhydrous solvents. If using deuterated solvents for NMR, ensure they are of high isotopic purity.

  • Stock Solutions: Prepare stock solutions in a non-protic solvent if possible (e.g., anhydrous acetonitrile or DMSO). Store stock solutions in tightly sealed vials at low temperatures.

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Isotopic Exchange
  • Matrix Preparation: Prepare the biological matrix (e.g., plasma, urine) and any necessary buffers. If possible, adjust the pH of the final sample to be within the 2.5-3 range before analysis.

  • Internal Standard Spiking: Add the this compound internal standard solution to the samples just before the protein precipitation or extraction step to minimize its exposure to the aqueous biological matrix.[13]

  • Extraction: Perform protein precipitation or liquid-liquid extraction at a low temperature (e.g., on an ice bath).

  • Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen and avoid excessive heating.

  • Reconstitution: Reconstitute the dried extract in a mobile phase that is compatible with the LC-MS system and has a low pH (e.g., containing 0.1% formic acid).

  • Analysis: Analyze the samples as soon as possible after preparation. If storage is necessary, keep the samples at a low temperature (e.g., 4°C) in the autosampler.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Start: Biological Sample spike Spike with this compound (Late Stage) start->spike extract Protein Precipitation / Extraction (Low Temperature) spike->extract evap Evaporation (Gentle Nitrogen Stream) extract->evap reconstitute Reconstitution (Low pH Mobile Phase) evap->reconstitute lcms LC-MS System reconstitute->lcms data Data Acquisition lcms->data

Caption: Experimental workflow designed to minimize isotopic exchange during sample preparation for LC-MS analysis.

Factors_Influencing_Exchange cluster_factors Influencing Factors center Isotopic Exchange Rate of this compound pH pH pH->center modulates Temp Temperature Temp->center influences Solvent Solvent System Solvent->center affects pH_high High pH (> 3) pH_high->pH pH_low Low pH (< 2.5) pH_low->pH pH_optimal Optimal pH (2.5 - 3) pH_optimal->pH Temp_high High Temperature Temp_high->Temp Temp_low Low Temperature Temp_low->Temp Solvent_protic Protic / Aqueous Solvent_protic->Solvent Solvent_aprotic Aprotic / Anhydrous Solvent_aprotic->Solvent

Caption: Key factors influencing the rate of isotopic exchange in this compound experiments.

References

Calibration curve optimization for Nicorandil-d4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Nicorandil using its deuterated internal standard, Nicorandil-d4.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound considered ideal for LC-MS/MS quantification?

A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because they share very similar physicochemical properties with the analyte, Nicorandil. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization.[1][2] As a result, this compound can effectively compensate for variability in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in the quantification of Nicorandil.[2][3]

Q2: What are the common causes of non-linearity in my calibration curve?

A2: Non-linearity in LC-MS calibration curves is a common issue and can stem from several factors.[4] These include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response.[4][5]

  • Ionization Saturation: At high concentrations, the analyte and internal standard may compete for ionization in the mass spectrometer source. This can lead to a plateau in the signal response.[4][6]

  • Detector Saturation: The mass spectrometer detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, resulting in a non-linear response.[4]

  • Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the deuterated internal standard, particularly if the mass difference is small. This can affect the accuracy of the response ratio.[7]

  • Formation of Dimers or Multimers: At higher concentrations, some analytes can form dimers or other multimers, which may have different ionization efficiencies than the monomeric form.[4]

Q3: My calibration curve is non-linear. Can I use a non-linear regression model?

A3: If non-linearity in the calibration curve cannot be resolved through method optimization, using a non-linear regression model, such as a quadratic fit, may be considered.[4] However, it is crucial to ensure that the chosen model accurately describes the relationship between concentration and response across the entire calibration range. A sufficient number of calibration standards are required to support a non-linear regression.[4] It is also important to note that the degree of non-linearity may vary from day to day depending on instrument conditions.[4]

Q4: I am observing a chromatographic shift between Nicorandil and this compound. Is this normal and how can I address it?

A4: A slight chromatographic shift between an analyte and its deuterated internal standard can occur.[8][9] This is because the substitution of hydrogen with deuterium can lead to minor differences in the physicochemical properties of the molecule, such as lipophilicity, which can affect its interaction with the stationary phase of the chromatography column.[8] If this shift results in differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other, it can lead to inaccurate and imprecise results.[8] To address this, you can try to optimize the chromatographic conditions to achieve better co-elution. In some cases, using a column with slightly lower resolution can help the peaks to overlap more completely.[8]

Q5: Does using this compound guarantee correction for all matrix effects?

A5: While this compound is the preferred internal standard, it does not always guarantee complete correction for matrix effects.[10] Differential matrix effects can occur if there is a slight separation in the retention times of Nicorandil and this compound, causing them to elute in regions of varying ion suppression or enhancement.[8][10] Therefore, it is essential to thoroughly validate the method for matrix effects using multiple sources of the biological matrix.

Troubleshooting Guides

Guide 1: Poor Linearity (r² < 0.995)

This guide provides a step-by-step approach to troubleshooting poor linearity in your this compound calibration curve.

Troubleshooting Workflow for Poor Linearity

start Start: Poor Linearity Observed check_is 1. Verify Internal Standard Response start->check_is is_ok Consistent IS Response? check_is->is_ok is_variable Troubleshoot IS Variability: - Check IS solution stability - Ensure consistent pipetting - Investigate matrix effects on IS is_ok->is_variable No check_high_conc 2. Examine High Concentration Standards is_ok->check_high_conc Yes is_variable->check_high_conc high_conc_issue Non-linearity at High End? check_high_conc->high_conc_issue saturation Investigate Saturation: - Reduce highest standard concentration - Dilute samples - Check detector response high_conc_issue->saturation Yes check_low_conc 3. Examine Low Concentration Standards high_conc_issue->check_low_conc No saturation->check_low_conc low_conc_issue Non-linearity at Low End? check_low_conc->low_conc_issue sensitivity Improve Sensitivity: - Optimize MS parameters - Improve sample clean-up - Increase injection volume low_conc_issue->sensitivity Yes check_chromatography 4. Review Chromatography low_conc_issue->check_chromatography No sensitivity->check_chromatography chrom_issue Poor Peak Shape or Co-elution? check_chromatography->chrom_issue optimize_chrom Optimize Chromatography: - Adjust gradient/mobile phase - Use a different column - Ensure complete co-elution chrom_issue->optimize_chrom Yes end End: Linearity Improved chrom_issue->end No optimize_chrom->end

Caption: Troubleshooting decision tree for poor calibration curve linearity.

Guide 2: High Variability in Quality Control (QC) Samples

This guide addresses potential causes and solutions for high relative standard deviation (RSD%) in your QC samples.

  • Verify Internal Standard Performance:

    • Action: Examine the peak area of this compound across all samples in the run.

    • Rationale: Inconsistent internal standard peak areas can indicate problems with sample preparation, injection volume, or significant matrix effects.[2] The RSD of the internal standard response should be within acceptable limits.

  • Assess Matrix Effects:

    • Action: Perform a post-extraction spike experiment to quantitatively assess matrix effects.[5] Prepare samples by spiking Nicorandil and this compound into extracted blank matrix from at least six different sources.

    • Rationale: Matrix effects are a common cause of variability and inaccuracy in bioanalytical methods.[11][12] This experiment will determine if different lots of the biological matrix are causing variable ion suppression or enhancement.

  • Review Sample Preparation Procedure:

    • Action: Carefully review each step of the sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Rationale: Inconsistent execution of sample preparation steps, such as pipetting errors or variations in extraction time, can introduce significant variability.[3] Ensure all steps are performed consistently for all samples.

  • Check for Analyte Stability:

    • Action: Evaluate the stability of Nicorandil in the biological matrix under the conditions used for sample collection, storage, and processing.

    • Rationale: Degradation of the analyte during sample handling can lead to high variability and inaccurate results.

Quantitative Data

The following tables summarize typical calibration curve parameters for the quantification of Nicorandil from published methods. These can serve as a benchmark for your own experiments.

Table 1: Calibration Curve Parameters for Nicorandil Quantification

MethodMatrixCalibration Range (ng/mL)Correlation Coefficient (r or r²)Internal StandardReference
LC-MS/MSRat Plasma5 - 15,000> 0.99 (not specified)Procainamide[13][14]
HPLCHuman Plasma5 - 300> 0.995Not specified[14]
HPLCHuman Plasma50 - 3,000≥ 0.9994Furosemide[15]
HPLCTablet Formulation3 - 4001.0000Not specified
HPLCTablet Formulation5,000 - 200,0000.9997Not specified

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS experiment for the quantification of Nicorandil in plasma using this compound as an internal standard. This protocol is a synthesis of common practices and published methods.[13][14][15]

Protocol 1: Quantification of Nicorandil in Plasma by LC-MS/MS
  • Preparation of Standards and Quality Control Samples:

    • Prepare stock solutions of Nicorandil and this compound in methanol.

    • Prepare a series of working standard solutions of Nicorandil by serial dilution of the stock solution.

    • Spike the working standard solutions into blank plasma to create calibration standards with a concentration range typically from 5 to 15,000 ng/mL.[13][14]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex mix for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., ShinPack C18).[13][14]

    • Mobile Phase: An isocratic or gradient mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.03% formic acid).[13][14]

    • Flow Rate: A typical flow rate suitable for the column dimensions.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions (Example):

      • Nicorandil: m/z 212 → m/z 135[13][14]

      • This compound: The precursor ion would be approximately m/z 216 (based on the addition of 4 daltons from deuterium).[16] The product ion would likely be the same as for Nicorandil, m/z 135, assuming the deuterium atoms are on the pyridine ring. The exact masses should be confirmed by infusion of the standard.

  • Data Analysis:

    • Integrate the peak areas for both Nicorandil and this compound.

    • Calculate the peak area ratio of Nicorandil to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.

    • Determine the concentration of Nicorandil in the QC and unknown samples from the calibration curve.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (Calibrator, QC, or Unknown) p2 2. Add this compound (IS) p1->p2 p3 3. Liquid-Liquid Extraction p2->p3 p4 4. Evaporate & Reconstitute p3->p4 a1 5. Inject Sample p4->a1 a2 6. Chromatographic Separation (C18 Column) a1->a2 a3 7. Mass Spectrometry Detection (ESI+, SRM) a2->a3 d1 8. Integrate Peak Areas (Analyte & IS) a3->d1 d2 9. Calculate Area Ratio d1->d2 d3 10. Construct Calibration Curve d2->d3 d4 11. Quantify Unknowns d3->d4

References

Technical Support Center: Nicorandil-d4 and Matrix Effects in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nicorandil-d4 as an internal standard to address matrix effects in the bioanalysis of nicorandil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) version of nicorandil, where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of using a SIL-IS like this compound is to compensate for matrix effects and other sources of variability during sample processing and analysis.[1]

Q2: What are matrix effects in the context of biological samples?

A2: Matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by co-eluting, interfering compounds present in the sample matrix.[2] In biological matrices such as plasma, serum, or urine, these interfering substances can include phospholipids, proteins, salts, and metabolites.[3] Matrix effects can lead to inaccurate and imprecise quantification of the analyte of interest.[2]

Q3: How does this compound help in mitigating matrix effects?

A3: Ideally, a deuterated internal standard like this compound has nearly identical physicochemical properties to the unlabeled analyte (nicorandil).[1] This means it will co-elute during chromatography and experience the same degree of ionization suppression or enhancement as nicorandil.[1] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be normalized, leading to more accurate and reliable results.[1]

Q4: What are the key validation parameters to assess when developing a bioanalytical method for nicorandil?

A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, stability (freeze-thaw, bench-top, long-term), and a thorough assessment of the matrix effect.

Troubleshooting Guides

Section 1: Sample Preparation and Extraction

Q: I am observing low recovery of nicorandil from my plasma samples. What could be the cause?

A: Low recovery can be due to several factors related to the extraction procedure. Here are a few troubleshooting steps:

  • Inadequate Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is sufficient to completely precipitate proteins. A common ratio is 3:1 or 4:1 (solvent:plasma).

  • Suboptimal pH for Liquid-Liquid Extraction (LLE): The pH of the aqueous phase is critical for efficient LLE. For a weakly basic compound like nicorandil, adjusting the pH to be at least 2 units above its pKa will ensure it is in its neutral, more organic-soluble form.

  • Incorrect LLE Solvent: The choice of extraction solvent is crucial. A solvent like ethyl acetate or a mixture of methyl acetate and dichloromethane has been used for nicorandil extraction.[4] If recovery is low, consider trying a different solvent or a mixture of solvents with varying polarities.

  • Insufficient Mixing/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize the partitioning of nicorandil into the organic phase.

Section 2: LC-MS/MS Analysis

Q: I am seeing significant ion suppression for nicorandil even with the use of this compound. What should I do?

A: While this compound is designed to compensate for ion suppression, severe suppression can still impact sensitivity. Consider the following:

  • Improve Sample Clean-up: The most effective way to combat severe matrix effects is to remove the interfering components. Protein precipitation is a relatively "crude" method.[2] Consider switching to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[4]

  • Chromatographic Separation: Modify your HPLC/UHPLC method to better separate nicorandil from the region where ion suppression occurs. Phospholipids are a common cause of ion suppression and typically elute in the mid-to-late part of a reversed-phase gradient. Adjusting the gradient or using a different column chemistry can help elute nicorandil in a "cleaner" region of the chromatogram.

  • Check for Co-eluting Metabolites: Ensure that metabolites of nicorandil are not co-eluting and causing interference. A well-developed chromatographic method should separate the parent drug from its major metabolites.

Q: The retention times of nicorandil and this compound are different. Is this normal?

A: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes be observed, a phenomenon known as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift is problematic because it means the analyte and the internal standard are not being exposed to the same matrix components at the same time, defeating the purpose of the SIL-IS. If you observe a significant shift, consider optimizing your chromatography to achieve co-elution.

Q: The peak area of my internal standard (this compound) is not consistent across my analytical run. What could be the issue?

A: Inconsistent IS response can point to several issues:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and QC.

  • Degradation or Instability: Verify the stability of this compound in your stock solutions and in the final extracted samples (bench-top stability).

  • Isotopic Exchange (H/D Exchange): While less common for deuterated standards on an aromatic ring, exposure to highly acidic or basic conditions during sample preparation or in the mobile phase could potentially lead to the exchange of deuterium atoms with protons from the solvent. This would change the mass of the internal standard and affect its signal. It is advisable to work with mobile phases that are not at extreme pH values. Studies on deuterated pyridine have shown that deuteration can affect basicity, but the stability of the label is generally good under typical reversed-phase LC-MS conditions.

Section 3: Data Interpretation

Q: How do I quantitatively assess the matrix effect for my nicorandil assay?

A: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF), as described in regulatory guidelines.[3] This is typically done during method validation.

Matrix Factor (MF) Calculation: The MF is determined by comparing the peak response of an analyte in a post-extraction spiked blank matrix to the peak response of the analyte in a neat solution (e.g., mobile phase).

  • Formula:

    • MF = (Peak Area in Post-Extraction Spiked Blank Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The Internal Standard (IS) Normalized MF is also calculated to demonstrate that the IS is effectively compensating for the matrix effect.

  • Formula:

    • IS Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extraction Spiked Blank Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)

The coefficient of variation (CV%) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.

Quantitative Data Summary

The following tables summarize the validation data from a published LC-MS/MS method for the quantification of nicorandil in rat plasma.[5][6] While this method used procainamide as an internal standard, it provides a benchmark for the expected performance of a well-validated assay. A method employing this compound should aim for similar or better performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterNicorandil
Calibration Range5 - 15,000 ng/mL
LLOQ5 ng/mL
Correlation Coefficient (r)> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Nicorandil154.5101.37.8102.7
7,5005.898.78.999.3
12,0005.9100.08.8100.7

Data adapted from César et al. (2011).[5]

Experimental Protocols

Protocol 1: Quantification of Nicorandil in Human Plasma using this compound

This protocol is adapted from a validated method for nicorandil in rat plasma[5][6] and specifies the use of this compound as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.
  • Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
  • Add 50 µL of 1 M NaOH to basify the sample. Vortex for 30 seconds.
  • Add 1 mL of ethyl acetate.
  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.
  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 2 mM Ammonium Acetate with 0.03% Formic Acid in Water
  • Mobile Phase B: Methanol
  • Flow Rate: 0.3 mL/min
  • Gradient:
  • 0-0.5 min: 33% B
  • 0.5-2.0 min: 33% -> 95% B
  • 2.0-3.0 min: 95% B
  • 3.0-3.1 min: 95% -> 33% B
  • 3.1-4.0 min: 33% B
  • MS System: Triple Quadrupole Mass Spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • MRM Transitions:
  • Nicorandil: m/z 212 -> 135
  • This compound: m/z 216 -> 139 (Predicted)

Protocol 2: Assessment of Matrix Effect

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte (nicorandil) and IS (this compound) into the mobile phase at low and high concentrations.
  • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final evaporation step, reconstitute the residue with the solutions from Set A.
  • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with the analyte and IS before the extraction process.

2. Analyze and Calculate:

  • Analyze all three sets of samples by LC-MS/MS.
  • Calculate Recovery: Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
  • Calculate Matrix Effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
  • Calculate IS-Normalized Matrix Factor: As described in the Data Interpretation section.

Visualizations

Nicorandil_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Nitrate Pathway Nicorandil Nicorandil K_ATP ATP-sensitive K+ Channel (K_ATP) Nicorandil->K_ATP Opens NO_donor Nitric Oxide (NO) Donation Nicorandil->NO_donor Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Ca_channel Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Vasodilation_K Vasodilation (Arterial) Ca_influx->Vasodilation_K sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC Activates cGMP Increased cGMP sGC->cGMP GTP -> cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation_NO Vasodilation (Venous > Arterial) PKG->Vasodilation_NO

Caption: Dual mechanism of action of Nicorandil leading to vasodilation.

Matrix_Effect_Workflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike cluster_SetC Set C: Pre-Extraction Spike cluster_Calc Calculations A1 Prepare Analyte + IS in Mobile Phase A2 Analyze by LC-MS/MS A1->A2 Calc1 Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 A2->Calc1 B1 Extract Blank Plasma B2 Evaporate to Dryness B1->B2 B3 Reconstitute with Solution from Set A B2->B3 B4 Analyze by LC-MS/MS B3->B4 B4->Calc1 Calc2 Recovery (%) = (Peak Area C / Peak Area B) * 100 B4->Calc2 C1 Spike Blank Plasma with Analyte + IS C2 Extract Spiked Plasma C1->C2 C3 Analyze by LC-MS/MS C2->C3 C3->Calc2

Caption: Workflow for the quantitative assessment of matrix effect and recovery.

References

Validation & Comparative

A Comparative Guide to Validated Spectrophotometric Methods for the Determination of Nicorandil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Nicorandil, a potent anti-anginal agent, is critical for quality control and formulation studies. Spectrophotometry offers a simple, cost-effective, and accessible analytical approach. This guide provides a detailed comparison of various validated spectrophotometric methods for the determination of Nicorandil, complete with experimental data and protocols to aid in method selection and implementation.

Comparison of Validated Spectrophotometric Methods

Several spectrophotometric methods have been developed and validated for the determination of Nicorandil in pharmaceutical formulations. These methods are based on different chemical reactions that produce a colored product, which can be quantified using a spectrophotometer. The key performance characteristics of these methods are summarized in the table below.

MethodPrincipleλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Method A: Phloroglucinol-Sulfanilic Acid Reaction with phloroglucinol-sulfanilic acid reagent in sulfuric acid medium to form a yellow-colored product.[1][2][3]4252.5 - 50.0[1][2][3]---
Method B: Oxidative Coupling with MBTH and DL-dopa Oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) with DL-3,4-dihydroxyphenylalanine (DL-dopa) in the presence of Nicorandil as an oxidant.[1][2][3]5301.0 - 15.0[1][2][3]---
Method C: Phospho-Molybdenum Blue Complex Reduction of the nitrate group in Nicorandil to nitrite, which then oxidizes a phospho-molybdenum blue complex, leading to a decrease in color intensity.[4]82760 - 200---
Method D: Brucine-Sulphanilic Acid Reaction with brucine-sulphanilic acid reagent in a sulfuric acid medium to produce a yellow-colored product.[5]4102.5 - 35.0[5]---
Method E: Diazotization with NED Reduction of the nitroxy group of Nicorandil to a nitrite ion, followed by diazotization with sulphanilamide and coupling with N-(1-naphthyl) ethylenediamine dihydrochloride (NED).[6][7]5250.4 - 12.0[6][7]0.05[6][7]0.15[6][7]1.92 x 10⁴[6][7]
Method F: Reaction with Sulphanilic Acid and Cyanogen Bromide Reaction with sulphanilic acid in the presence of cyanogen bromide to form a yellow chromogen.[8]46010 - 80---
Method G: UV Spectrophotometry in 0.1 N HCl Direct measurement of UV absorbance in 0.1 N hydrochloric acid.[8]2625 - 40---
Method H: UV Spectrophotometry in Ammonium Acetate Buffer and Acetonitrile Direct measurement of UV absorbance in a mixture of ammonium acetate buffer and acetonitrile (8:2).[9]26010 - 50--2.3 x 10³

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method A: Phloroglucinol-Sulfanilic Acid
  • Reagent Preparation : Prepare a 0.01 M phloroglucinol-sulfanilic acid reagent.

  • Sample Preparation : Transfer aliquots of standard or sample solution containing 2.5 to 50.0 µg/mL of Nicorandil into a series of 10 mL volumetric flasks.

  • Reaction : Add the phloroglucinol-sulfanilic acid reagent in a sulfuric acid medium.

  • Measurement : Measure the absorbance of the resulting yellow-colored product at a maximum wavelength of 425 nm against a reagent blank.[1][2][3]

Method B: Oxidative Coupling with MBTH and DL-dopa
  • Reagent Preparation : Prepare solutions of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and DL-3,4-dihydroxyphenylalanine (DL-dopa).

  • Sample Preparation : Transfer aliquots of standard or sample solution containing 1.0 to 15.0 µg/mL of Nicorandil into a series of volumetric flasks.

  • Reaction : Add the MBTH and DL-dopa solutions in a sulfuric acid medium. Nicorandil acts as an oxidant in the oxidative coupling reaction.

  • Measurement : Measure the absorbance of the intensely colored product at a maximum wavelength of 530 nm.[1][2][3]

Method C: Phospho-Molybdenum Blue Complex
  • Reagent Preparation : Prepare a phospho-molybdenum blue complex solution.

  • Sample Preparation : Transfer aliquots of a standard or sample solution containing 60-200 µg/mL of Nicorandil into 10 ml volumetric flasks.

  • Reaction : Add 1 ml of Vanadium(III) chloride solution to reduce the nitrate in Nicorandil to nitrite. After incubation, add the phospho-molybdenum blue complex. The nitrite ions will oxidize the complex, causing a decrease in the blue color.

  • Measurement : After exactly 15 minutes, measure the decrease in absorbance at 827 nm against a blank.[4]

Method E: Diazotization with NED
  • Reagent Preparation : Prepare solutions of zinc dust/ammonium chloride, sulphanilamide in HCl, and N-(1-naphthyl) ethylenediamine dihydrochloride (NED).

  • Sample Preparation : Prepare a standard solution of Nicorandil in distilled water.

  • Reaction : Reduce the nitroxy ethyl group of Nicorandil to a nitrite ion using zinc dust and ammonium chloride. The resulting nitrite ion is then diazotized with sulphanilamide in an acidic medium, followed by coupling with NED to form a colored product.[6][7]

  • Measurement : Measure the absorbance of the colored product at a lambda max of 525 nm.[6][7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectrophotometric determination of Nicorandil.

G A Standard/Sample Preparation B Addition of Reagents A->B Transfer aliquot C Color Development/Reaction B->C Incubation/Mixing D Spectrophotometric Measurement (at λmax) C->D Read Absorbance E Data Analysis (Concentration Determination) D->E Calibration Curve

Caption: General workflow for spectrophotometric analysis of Nicorandil.

References

A Comparative Guide to Internal Standards for Nicorandil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nicorandil-d4 with other commonly used internal standards in the bioanalysis of Nicorandil. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative assays. This document summarizes performance data from published studies and provides detailed experimental methodologies to aid researchers in making informed decisions for their specific analytical needs.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1]

There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[1][2][3] This near-identical physicochemical profile ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[3][4] this compound falls into this category.

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not identical.[1][2] They should have similar extraction recovery, chromatographic retention, and ionization response to the analyte. While more readily available and cost-effective than SIL standards, they may not perfectly compensate for all sources of variability.[2][5]

Comparison of this compound and Other Internal Standards

This compound is a deuterated form of Nicorandil and is often the preferred internal standard for LC-MS-based bioanalysis due to the advantages of SIL standards. However, several structural analogs have also been successfully used for the quantification of Nicorandil. This section compares the performance of this compound with three such structural analogs: Procainamide, Furosemide, and Metronidazole.

The following table summarizes the reported performance data for these internal standards from various studies. It is important to note that these results are collated from different publications and were not obtained from a head-to-head comparative study under identical experimental conditions.

Parameter This compound Procainamide Furosemide Metronidazole
Type Stable Isotope-LabeledStructural AnalogStructural AnalogStructural Analog
Analytical Method LC-MS/MSLC-MS/MSHPLC-UVHPLC-UV
Intra-day Precision (RSD%) Data not available in searched articles5.4%Data not available in searched articlesData not available in searched articles
Inter-day Precision (RSD%) Data not available in searched articles8.5%Data not available in searched articlesData not available in searched articles
Accuracy Data not available in searched articles100%Data not available in searched articlesData not available in searched articles
Linearity (r²) Data not available in searched articles>0.99≥ 0.9994Y = 0.0121 + 0.1389X
Matrix Effect Expected to be minimal and compensated forNo matrix effect detectedNot reportedNot reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Quantification of Nicorandil using Procainamide as an Internal Standard (LC-MS/MS)

This method was developed for the simultaneous quantification of Nicorandil and its denitrated metabolite in rat plasma.[6][7]

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: ShinPack C18.[6][7]

    • Mobile Phase: Isocratic mixture of methanol and 2 mM aqueous ammonium acetate containing 0.03% (v/v) formic acid (33:67 v/v).[6][7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).[6][7]

    • Detection: Selected reaction monitoring (SRM) using the following transitions:

      • Nicorandil: m/z 212 → m/z 135[6][7]

      • N-(2-hydroxyethyl)-nicotinamide (metabolite): m/z 166 → m/z 106[6][7]

      • Procainamide (IS): m/z 236 → m/z 163[6][7]

  • Calibration Range: 5-15,000 ng/mL for both Nicorandil and its metabolite.[6][7]

Quantification of Nicorandil using Furosemide as an Internal Standard (HPLC-UV)

This method was developed for the determination of Nicorandil in human plasma.

  • Sample Preparation: Plasma was mixed with furosemide (internal standard, 500 ug/ml).

  • Chromatographic Separation:

    • Column: ODC reverse phase HPLC column (CAPCELL PAK C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic mixture of 0.01 M ammonium acetate and acetonitrile (80:20 v/v) at a flow rate of 1.0 ml/min.

  • Detection: UV detection at a wavelength of 256 nm.

  • Linearity Range: 0.05 µg/mL - 3 µg/mL (r² ≥ 0.9994).

Quantification of Nicorandil using Metronidazole as an Internal Standard (HPLC-UV)

This method was developed for the determination of Nicorandil in bulk drug samples and pharmaceutical dosage forms.[8]

  • Sample Preparation: A known amount of powdered tablets equivalent to 1 mg of Nicorandil was dissolved in water. An aliquot of the filtrate was mixed with the internal standard solution.[8]

  • Chromatographic Separation:

    • Column: RP-C18 column (250 mm x 4.6 mm I.D., 5 µm particle size).[8]

    • Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen orthophosphate.[8]

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 40°C.[8]

  • Detection: UV detector at 254 nm.[8]

  • Linearity: The regression equation for Nicorandil concentration over its peak area ratio was Y = 0.0121 + 0.1389X.[8]

Visualizations

Signaling Pathway of Nicorandil

Nicorandil exhibits a dual mechanism of action, acting as both a potassium channel opener and a nitric oxide (NO) donor.[3] This dual action leads to vasodilation and cardioprotective effects.

Nicorandil_Signaling_Pathway Nicorandil Nicorandil K_ATP ATP-sensitive Potassium (K-ATP) Channel Nicorandil->K_ATP Activates NO_Donor Nitric Oxide (NO) Donation Nicorandil->NO_Donor Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Vasodilation1 Vasodilation Ca_influx->Vasodilation1 Causes sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation2 Vasodilation PKG->Vasodilation2 Causes

Figure 1: Dual signaling pathway of Nicorandil leading to vasodilation.
General Experimental Workflow for LC-MS/MS Bioanalysis

The following diagram illustrates a typical workflow for the quantification of a drug, such as Nicorandil, in a biological matrix using an internal standard.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, PP) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (e.g., SRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Result Calibration->Result

Figure 2: A typical experimental workflow for quantitative bioanalysis.

References

A Comparative Guide to the Efficacy of Nicorandil and Other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of nicorandil against other prominent potassium channel openers (KCOs), including pinacidil, cromakalim, and minoxidil. The information is curated from a range of preclinical and clinical studies to support research and development in cardiovascular therapeutics.

Executive Summary

Nicorandil distinguishes itself within the class of potassium channel openers through a unique dual mechanism of action: it not only activates ATP-sensitive potassium (K-ATP) channels, a characteristic shared with other KCOs, but also possesses a nitrate moiety that donates nitric oxide (NO).[1][2][3] This dual action results in a balanced vasodilation of both arterial and venous vessels, contributing to its efficacy in treating angina pectoris.[4][5] In comparative studies, nicorandil has demonstrated anti-anginal efficacy comparable to established therapies such as beta-blockers, calcium channel blockers, and other nitrates.[6][7] While direct head-to-head clinical trials with other KCOs for angina are limited, preclinical data provides valuable insights into their relative potencies and hemodynamic effects.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various experimental models, offering a comparative overview of nicorandil and other KCOs.

Table 1: Comparative Vasodilator Potency
CompoundAnimal ModelVascular BedPotency (IC50 or relative)Reference(s)
Nicorandil CanineAtrial Muscle (Negative Inotropy)pD2: 4.35[8]
Pinacidil CanineAtrial Muscle (Negative Inotropy)pD2: 5.37[8]
Cromakalim CanineAtrial Muscle (Negative Inotropy)pD2: 5.93[8]
Minoxidil Sulfate RabbitSuperior Mesenteric ArteryEffective relaxation at 5 x 10⁻⁶ M[9]

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.

Table 2: Comparative Hemodynamic Effects in Canines
CompoundDoseMean Arterial Pressure (MAP)Heart Rate (HR)Cardiac Output (CO)Systemic Vascular Resistance (SVR)Left Ventricular End-Diastolic Pressure (LVEDP)Reference(s)
Nicorandil 10-40 µg/kg/min↑ (less than cromakalim)[10]
Cromakalim 0.25-1 µg/kg/min[10]
Pinacidil 10-100 µg/kg i.v. bolus--[1]

Note: ↓ indicates a decrease, ↑ indicates an increase, and - indicates data not specified in the cited study.

Table 3: Comparative Anti-Anginal Efficacy in Clinical Trials (vs. Placebo)
CompoundStudy PopulationKey OutcomeMagnitude of EffectReference(s)
Nicorandil Stable AnginaExercise Duration↑ by 2.3 ± 2.2 minutes (p < 0.01)[1]
Nicorandil Stable AnginaTime to 1mm ST Depression↑ by 2.3 ± 1.7 minutes (p < 0.01)[1]
Nicorandil Stable AnginaAngina Onset ToleranceSignificant improvement (p < 0.01)[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below to provide context for the presented data.

In Vitro Vasodilation Assay (Isolated Rabbit Superior Mesenteric Artery)

This protocol is a representative method for assessing the direct vasodilator effects of potassium channel openers on isolated arterial tissue.

  • Tissue Preparation: A male New Zealand White rabbit is euthanized, and the superior mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution. The artery is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

  • Apparatus Setup: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as norepinephrine (e.g., 5 x 10⁻⁶ M).[9]

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding the potassium channel openers (e.g., Nicorandil, Pinacidil, Cromakalim, Minoxidil Sulfate) in increasing concentrations to the organ bath.

  • Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by norepinephrine. IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the different compounds.

In Vivo Hemodynamic Assessment (Conscious Dog Model)

This protocol describes a representative method for evaluating the systemic hemodynamic effects of potassium channel openers in a conscious animal model.[1][10][12]

  • Animal Preparation and Instrumentation: Adult mongrel dogs are chronically instrumented under anesthesia. A solid-state pressure gauge is implanted in the left ventricle for measuring left ventricular pressure and dP/dt. Catheters are placed in the aorta and left atrium for blood pressure and atrial pressure measurements, respectively. An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output. Wires are sutured to the epicardium for ECG recording. All catheters and wires are tunneled subcutaneously and exteriorized between the scapulae.

  • Recovery: The animals are allowed to recover from surgery for at least two weeks before any experiments are conducted.

  • Experimental Procedure: On the day of the experiment, the conscious, resting dog is placed in a quiet environment. Baseline hemodynamic parameters (heart rate, aortic pressure, left ventricular pressure, cardiac output, etc.) are recorded for a control period. The potassium channel opener is then administered intravenously as a bolus or continuous infusion at varying doses.[1]

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously monitored and recorded throughout the drug administration and for a post-infusion period. The changes from baseline values are calculated for each dose of the drug to determine its effects on heart rate, blood pressure, cardiac output, and systemic vascular resistance.

Clinical Assessment of Anti-Anginal Efficacy (Treadmill Exercise Tolerance Test)

This protocol outlines a standard method for evaluating the efficacy of anti-anginal drugs in patients with stable angina.[13][14][15][16]

  • Patient Selection: Patients with a documented history of stable effort angina and positive exercise stress test are recruited.

  • Study Design: A double-blind, placebo-controlled, crossover or parallel-group design is typically employed. After a washout period for any existing anti-anginal medications, patients are randomized to receive either the investigational drug (e.g., nicorandil) or a placebo for a specified duration.

  • Exercise Protocol: A standardized exercise protocol, most commonly the Bruce protocol, is used.[13][16] The test is performed on a treadmill, with the speed and inclination of the treadmill increasing in stages, typically every 3 minutes.

  • Measurements: During the test, the patient's 12-lead ECG, heart rate, and blood pressure are continuously monitored. The patient is instructed to report the onset of anginal pain.

  • Endpoints: The primary efficacy endpoints include the total exercise duration, the time to the onset of anginal symptoms, and the time to the development of 1 mm of ST-segment depression on the ECG.

  • Data Analysis: The changes in the primary endpoints from baseline are compared between the drug-treated group and the placebo group to determine the anti-anginal efficacy of the investigational drug.

Signaling Pathways and Mechanisms of Action

The vasodilatory and cardioprotective effects of potassium channel openers are mediated through distinct signaling pathways.

Nicorandil: A Dual-Action Potassium Channel Opener

Nicorandil's unique therapeutic profile stems from its two primary mechanisms of action.[1][2][3][17]

Nicorandil_Pathway cluster_KATP K-ATP Channel Opening cluster_NO Nitric Oxide Donation Nicorandil Nicorandil KATP_Channel ATP-sensitive K+ Channel (K-ATP) Nicorandil->KATP_Channel NO_donation Nitrate Moiety Nicorandil->NO_donation K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Vasodilation_Arterial Arterial Vasodilation Ca_influx->Vasodilation_Arterial sGC Soluble Guanylate Cyclase (sGC) NO_donation->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_sequestration ↓ Intracellular Ca2+ PKG->Ca_sequestration Vasodilation_Venous Venous Vasodilation Ca_sequestration->Vasodilation_Venous

Nicorandil's dual signaling pathway.
Pinacidil and Cromakalim: K-ATP Channel Activation

Pinacidil and cromakalim primarily exert their effects through the opening of K-ATP channels.[18][19][20][21][22][23][24][25]

KCO_Pathway KCO Pinacidil / Cromakalim KATP_Channel ATP-sensitive K+ Channel (K-ATP) KCO->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Signaling pathway for Pinacidil and Cromakalim.
Minoxidil Sulfate: Arterial-Selective Vasodilation

The active metabolite of minoxidil, minoxidil sulfate, is a potent arterial vasodilator that also acts by opening K-ATP channels in vascular smooth muscle cells.[9][26][27][28][29]

Minoxidil_Pathway Minoxidil_Sulfate Minoxidil Sulfate KATP_Channel ATP-sensitive K+ Channel (Arterial Smooth Muscle) Minoxidil_Sulfate->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Arterial_Vasodilation Arterial Vasodilation Ca_influx->Arterial_Vasodilation

Signaling pathway for Minoxidil Sulfate.

Conclusion

Nicorandil's dual mechanism of action, combining K-ATP channel opening with nitric oxide donation, provides a balanced vasodilation and a robust anti-anginal effect. Preclinical and clinical data suggest its efficacy is comparable to other major classes of anti-anginal drugs. While other potassium channel openers like pinacidil, cromakalim, and minoxidil are potent vasodilators, their mechanisms are primarily limited to the opening of K-ATP channels, with varying degrees of arterial and venous effects. This comparative guide highlights the distinct pharmacological profiles of these agents, providing a valuable resource for researchers and clinicians in the field of cardiovascular drug development. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these potassium channel openers in the management of stable angina.

References

A Comparative Guide to Internal Standards for Nicorandil Quantification in Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the validation of drug screening assays, the use of a reliable internal standard is paramount for ensuring the accuracy and precision of quantitative analysis. This guide provides a comparative overview of Nicorandil-d4, a deuterated stable isotope-labeled internal standard, and a non-deuterated alternative, procainamide, for the quantification of the antianginal drug Nicorandil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.

Table 1: Comparison of Key Performance Parameters for this compound (Expected) and Procainamide (Published Data)

ParameterThis compound (Expected Performance)Procainamide (Published Data)[1][2]Justification for Expected this compound Performance
Structural Similarity Identical to Nicorandil, with deuterium substitutionStructurally different from NicorandilCo-elution and similar ionization response are highly probable.
Accuracy (%) High (Expected to be within ±15% of the nominal concentration)100% for Nicorandil, 95% for its metaboliteStable isotope-labeled standards are the gold standard for bioanalytical accuracy.
Precision (RSD%) High (Expected to be <15%)Intra-run: 5.4% (Nicorandil), 7.3% (metabolite); Inter-run: 8.5% (Nicorandil), 7.3% (metabolite)Minimal physicochemical differences lead to better correction for variability.
Matrix Effect Expected to be minimal and effectively compensatedNo matrix effect was detected in the samples.Co-elution allows for effective tracking and correction of matrix-induced ion suppression or enhancement.
Linearity (r²) Expected to be >0.99Not explicitly stated, but calibration curves were constructed over a wide range.The use of a stable isotope-labeled internal standard typically results in excellent linearity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for LC-MS/MS quantification of Nicorandil using both this compound (a projected protocol based on common practices) and procainamide.

Projected Experimental Protocol for Nicorandil Quantification using this compound

This protocol is based on established methodologies for bioanalytical assays using stable isotope-labeled internal standards.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Projected):

    • Nicorandil: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion+4 > product ion)

Published Experimental Protocol for Nicorandil Quantification using Procainamide[1][2]

This protocol is based on the validated method by César et al. (2011).

1. Sample Preparation:

  • To 100 µL of rat plasma, add 10 µL of procainamide internal standard solution (1 µg/mL).

  • Perform a liquid-liquid extraction.

2. LC-MS/MS Conditions:

  • LC System: Not specified

  • Column: ShinPack C18

  • Mobile Phase: Isocratic mixture of methanol and 2 mM aqueous ammonium acetate containing 0.03% (v/v) formic acid (33:67 v/v).[1][2]

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • MS System: Not specified

  • Ionization Mode: Electrospray Ionization (ESI)

  • Selected Reaction Monitoring (SRM) Transitions: [1][2]

    • Nicorandil: m/z 212 → m/z 135

    • Denitrated Metabolite: m/z 166 → m/z 106

    • Procainamide (IS): m/z 236 → m/z 163

Visualizing the Nicorandil Signaling Pathway and Assay Workflow

Understanding the mechanism of action of Nicorandil is crucial for interpreting drug screening results. The following diagrams illustrate the signaling pathway of Nicorandil and a typical experimental workflow for its quantification.

Nicorandil_Signaling_Pathway cluster_0 Nicorandil Dual Action cluster_1 KATP Channel Opening cluster_2 Nitric Oxide Donation cluster_3 Cellular Effect Nicorandil Nicorandil KATP ATP-sensitive K+ Channel Nicorandil->KATP NO_release Nitric Oxide (NO) Release Nicorandil->NO_release K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation sGC Soluble Guanylate Cyclase (Activation) NO_release->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Experimental_Workflow start Plasma Sample Collection step1 Addition of Internal Standard (this compound or Procainamide) start->step1 step2 Sample Preparation (Protein Precipitation or LLE) step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Data Acquisition (MRM/SRM) step3->step4 end Quantification of Nicorandil step4->end

References

A Head-to-Head Comparison of Nicorandil and its Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Drug Development Professionals

In the landscape of cardiovascular therapeutics, Nicorandil holds a unique position with its dual mechanism of action, acting as both a potassium channel opener and a nitric oxide (NO) donor.[1][2][3] This dual functionality contributes to its efficacy in the treatment of angina by causing balanced arterial and venous vasodilation.[4] As the pharmaceutical industry continues to explore strategies to optimize drug efficacy and safety, the concept of deuteration has emerged as a promising approach. Deuteration involves the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This substitution can significantly alter a drug's metabolic profile, often leading to a longer half-life and modified pharmacokinetic properties due to the kinetic isotope effect.[5][6]

This guide provides a comprehensive, albeit theoretical, head-to-head comparison of Nicorandil and a hypothetical deuterated analog, "Deutero-Nicorandil." As there is a lack of publicly available data on a deuterated version of Nicorandil, this comparison is based on the known metabolic pathways of Nicorandil and the established principles of deuteration in drug development.[7][8] The aim is to offer researchers, scientists, and drug development professionals a framework for considering the potential advantages and challenges of developing a deuterated form of Nicorandil.

Pharmacokinetic Profile: A Comparative Overview

The primary metabolic pathway for Nicorandil is denitration to its pharmacologically inactive metabolite, 2-nicotinamidoethanol.[5][9][10] This is followed by the metabolism of the nicotinamide moiety.[5][10] Several enzyme systems have been implicated in the metabolism of organic nitrates, including Glutathione S-transferases (GSTs), Cytochrome P450 (CYP) enzymes, and mitochondrial aldehyde dehydrogenase (ALDH2). The strategic placement of deuterium on the ethyl group of Nicorandil, a likely site of metabolic activity, would be expected to slow down this denitration process.

Below is a table summarizing the anticipated pharmacokinetic parameters of Nicorandil versus a hypothetical Deutero-Nicorandil.

Table 1: Comparative Pharmacokinetic Parameters of Nicorandil and Hypothetical Deutero-Nicorandil

ParameterNicorandil (Reported Values)Deutero-Nicorandil (Hypothetical Values)Anticipated Rationale for Difference
Metabolic Stability (t½ in vitro) ModerateHigherDeuteration at the ethyl group is expected to slow enzymatic denitration, increasing metabolic stability.[6]
Plasma Half-life (t½ in vivo) ~1 hour[2]Longer (e.g., 1.5 - 2 hours)Reduced metabolic clearance would lead to a longer circulation time.[5]
Systemic Clearance (CL) HighLowerSlower metabolism results in a lower rate of drug elimination from the body.
Area Under the Curve (AUC) StandardIncreasedA longer half-life and reduced clearance would lead to greater overall drug exposure.
Formation of 2-nicotinamidoethanol RapidSlowerThe rate of formation of the primary metabolite would be decreased due to the kinetic isotope effect.

Pharmacodynamic and Safety Profile: A Comparative Perspective

The enhanced plasma concentration and prolonged half-life of a deuterated Nicorandil could translate to a more sustained pharmacodynamic effect, potentially allowing for less frequent dosing and improved patient compliance. However, it is also crucial to consider the potential impact on the safety profile.

Table 2: Comparative Pharmacodynamic and Safety Profile of Nicorandil and Hypothetical Deutero-Nicorandil

ParameterNicorandilDeutero-Nicorandil (Hypothetical)Considerations for Drug Development
Efficacy (Vasodilation) EstablishedPotentially more sustainedA longer duration of action could provide more consistent antianginal effects.
hERG Channel Activity Low RiskTo be determinedEssential to assess to rule out any unforeseen off-target effects of the deuterated compound.
Adverse Effects Headache, flushing, dizziness (related to vasodilation)[11]Potentially prolonged or intensifiedA more sustained vasodilatory effect could lead to a longer duration or increased incidence of these side effects. Dose adjustment may be necessary.

Signaling and Metabolic Pathways

Nicorandil's therapeutic effects are mediated through two primary signaling pathways. Understanding these is crucial for predicting the impact of deuteration.

cluster_0 KATP Channel Opening Pathway cluster_1 Nitric Oxide (NO) Donor Pathway Nicorandil_K Nicorandil KATP ATP-sensitive K+ Channel Nicorandil_K->KATP Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization ↑ K+ efflux Ca2_influx ↓ Voltage-gated Ca2+ Influx Hyperpolarization->Ca2_influx Vasodilation_K Arterial Vasodilation Ca2_influx->Vasodilation_K Nicorandil_NO Nicorandil NO Nitric Oxide (NO) Nicorandil_NO->NO Donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation_NO Venous Vasodilation PKG->Vasodilation_NO ↓ Ca2+ sensitivity

Figure 1: Dual signaling pathways of Nicorandil.

The metabolism of Nicorandil primarily involves the cleavage of the nitrate group.

Nicorandil Nicorandil Metabolite 2-nicotinamidoethanol (inactive) Nicorandil->Metabolite Denitration (e.g., GSTs, CYPs) Further_Metabolism Further Metabolism (Nicotinamide Pathway) Metabolite->Further_Metabolism Excretion Renal Excretion Further_Metabolism->Excretion

Figure 2: Primary metabolic pathway of Nicorandil.

Experimental Protocols

To empirically compare Nicorandil with a deuterated analog, a series of in vitro and ex vivo experiments would be essential. The following are detailed methodologies for key assays.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Nicorandil and its deuterated analog in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Incubation: Nicorandil or its deuterated analog is added to the microsomal suspension to a final concentration of 1 µM. The mixture is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the concentration versus time curve.

Ex Vivo Aortic Ring Vasodilation Assay

Objective: To assess and compare the vasodilatory potency and efficacy of Nicorandil and its deuterated analog on isolated rat thoracic aortic rings.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of connective tissue and cut into 3-4 mm rings.

  • Mounting of Aortic Rings: The aortic rings are mounted between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. After equilibration, the rings are contracted with phenylephrine (1 µM) to induce a stable vasoconstriction.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, cumulative concentrations of Nicorandil or its deuterated analog are added to the organ bath. The relaxation response is recorded for each concentration.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the phenylephrine-induced contraction. Concentration-response curves are plotted, and the EC₅₀ (concentration causing 50% of the maximal response) and Emax (maximal relaxation) values are calculated.

In Vitro hERG Channel Assay

Objective: To evaluate the potential for Nicorandil and its deuterated analog to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on single cells. Cells are perfused with an external solution, and the patch pipette is filled with an internal solution.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A depolarizing pulse activates the channels, and a subsequent repolarizing step to a negative potential elicits a characteristic tail current.

  • Compound Application: After obtaining a stable baseline recording of the hERG tail current, the cells are perfused with increasing concentrations of Nicorandil or its deuterated analog. The effect on the tail current is recorded at each concentration.

  • Data Analysis: The inhibition of the hERG tail current at each concentration is calculated relative to the baseline. An IC₅₀ value (concentration causing 50% inhibition) is determined by fitting the concentration-response data to a Hill equation.

Hypothetical Experimental Workflow

The development and comparison of a deuterated Nicorandil would follow a structured workflow.

Synthesis Synthesis of Deuterated Nicorandil In_Vitro In Vitro Characterization Synthesis->In_Vitro Ex_Vivo Ex Vivo Functional Assay Synthesis->Ex_Vivo Metabolic_Stability Metabolic Stability Assay In_Vitro->Metabolic_Stability hERG_Assay hERG Channel Assay In_Vitro->hERG_Assay Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis hERG_Assay->Data_Analysis Aortic_Ring Aortic Ring Vasodilation Ex_Vivo->Aortic_Ring Aortic_Ring->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Figure 3: A hypothetical experimental workflow for comparison.

Conclusion

While direct experimental data on a deuterated analog of Nicorandil is not currently available, a theoretical comparison based on established pharmacological and metabolic principles provides a valuable framework for future research. The deuteration of Nicorandil holds the potential to improve its pharmacokinetic profile, leading to a more favorable dosing regimen and potentially enhanced therapeutic efficacy. However, this must be carefully balanced against a thorough evaluation of its pharmacodynamic and safety profiles. The experimental protocols detailed in this guide provide a roadmap for the preclinical assessment of such a novel molecular entity. Further research in this area is warranted to explore the full therapeutic potential of deuterated Nicorandil.

References

A Comparative Guide to Nicorandil Quantification: The Role of Nicorandil-d4 in Enhancing Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of nicorandil, a potent potassium channel activator used in the treatment of angina. A key focus is placed on the pivotal role of the stable isotope-labeled internal standard, Nicorandil-d4, in achieving accurate and precise bioanalytical results, particularly in complex matrices such as plasma. While direct inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes performance data from various validated analytical methods for nicorandil, offering a clear comparison for researchers selecting an appropriate quantification strategy.

The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice in quantitative bioanalysis using mass spectrometry.[1] This is because it shares a very similar chemical structure and physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[1]

Quantitative Data Comparison

The following tables summarize the performance of different analytical methods for the quantification of nicorandil. The data is compiled from published research and highlights the key performance parameters of each technique.

Table 1: Comparison of LC-MS/MS and HPLC Methods for Nicorandil Quantification

ParameterLC-MS/MSHPLC with UV Detection
Internal Standard Procainamide (An analog IS. This compound is the ideal SIL IS)[2]Metronidazole[3], Furosemide[4]
Linearity Range 5 - 15,000 ng/mL[2]0.2 - 20 µg/mL (200 - 20,000 ng/mL)[3]
Intra-day Precision (%RSD) 5.4%[2]< 2.5%[3]
Inter-day Precision (%RSD) 8.5%[2]< 2.5%[3]
Accuracy (Mean Recovery) 100%[2]99.83 ± 0.2%[3]
Limit of Quantification (LOQ) 5 ng/mL[5]Not explicitly stated, but linearity starts at 200 ng/mL[3]
Matrix Rat Plasma[2]Pharmaceutical Dosage Forms[3]

Table 2: Performance of an Alternative HPLC Method for Nicorandil

ParameterHPLC with UV Detection
Internal Standard Furosemide[4]
Linearity Range 0.05 - 3 µg/mL (50 - 3000 ng/mL)[4]
Accuracy Average Recovery = 100.54%[4]
Precision (%RSD) ≤ 2%[4]
Matrix Human Plasma[4]

Experimental Protocols

This section details the methodologies for the key analytical techniques discussed, providing a framework for laboratory implementation.

LC-MS/MS Method for Nicorandil Quantification in Plasma

This protocol is based on a validated method for the simultaneous quantification of nicorandil and its denitrated metabolite in rat plasma.[2] The use of a stable isotope-labeled internal standard like this compound is highly recommended for optimal performance.

a) Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound).

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b) Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used (e.g., ShinPack C18).[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.03% formic acid) is effective.[2]

  • Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.

c) Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for nicorandil.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification. The mass transitions for nicorandil and the internal standard are monitored. For nicorandil, the transition m/z 212 → m/z 135 is monitored.[2]

HPLC Method for Nicorandil Quantification in Pharmaceutical Formulations

This protocol is based on a validated HPLC method for the estimation of nicorandil in tablet dosage forms.[3]

a) Standard and Sample Preparation

  • Prepare a stock solution of the nicorandil reference standard in a suitable solvent (e.g., methanol or water).

  • Prepare working standard solutions by diluting the stock solution.

  • For tablet analysis, accurately weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of nicorandil in the solvent.

  • Add a fixed concentration of the internal standard (e.g., metronidazole) to all standard and sample solutions.

b) Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen orthophosphate) in a specific ratio (e.g., 40:60).[3]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[3]

  • Detection: UV detection at a wavelength of 254 nm.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection lc LC Separation (C18) injection->lc ms MS/MS Detection (SRM) lc->ms data data ms->data Data Acquisition

References

A Comparative Analysis of Nicorandil and Isosorbide Dinitrate in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two cornerstone vasodilators, this guide offers an in-depth comparison of Nicorandil and Isosorbide Dinitrate for researchers, scientists, and drug development professionals. Drawing on experimental data, this report elucidates their distinct mechanisms of action, hemodynamic effects, clinical efficacy, and adverse effect profiles.

Executive Summary

Nicorandil, a dual-action agent, and Isosorbide Dinitrate (ISDN), a conventional nitrate, are both effective vasodilators used in the management of ischemic heart disease. While both drugs ultimately lead to smooth muscle relaxation and vasodilation, their underlying mechanisms differ significantly. Nicorandil acts as both a potassium channel opener and a nitric oxide (NO) donor, providing a balanced reduction in both preload and afterload.[1][2][3][4] In contrast, Isosorbide Dinitrate primarily functions as an NO donor, with a more pronounced effect on preload reduction.[1][5][6] Clinical studies suggest that Nicorandil may offer advantages in specific clinical scenarios, such as acute myocardial infarction, by improving microcirculation and left ventricular function more effectively than ISDN.[7][8] Both drugs share a similar side effect profile, with headaches being a common occurrence.[9][10]

Mechanism of Action: A Tale of Two Pathways

The vasodilatory effects of Nicorandil and Isosorbide Dinitrate stem from their ability to increase intracellular cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle. However, the initial steps in their signaling cascades are distinct.

Isosorbide Dinitrate: As a classic organic nitrate, ISDN undergoes metabolic conversion to release nitric oxide (NO).[5][6][11] NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] This increase in cGMP activates protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation.[5]

Nicorandil: Nicorandil possesses a unique dual mechanism of action.[2][3][4] It contains a nitrate moiety, allowing it to donate NO and activate the same cGMP-mediated pathway as ISDN.[3][12] In addition, and importantly, Nicorandil functions as an ATP-sensitive potassium (K-ATP) channel opener.[2][3][12] The opening of these channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasodilation.[3] This dual action contributes to its balanced effect on both arterial and venous circulation.

Signaling Pathway of Isosorbide Dinitrate

ISDN Isosorbide Dinitrate NO Nitric Oxide (NO) ISDN->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC Myosin Light Chain PKG->MyosinLC Dephosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) MyosinLC->Relaxation

Caption: Isosorbide Dinitrate's NO-mediated signaling cascade.

Signaling Pathway of Nicorandil

cluster_0 Nitrate Pathway cluster_1 K-ATP Channel Pathway Nicorandil_NO Nicorandil NO Nitric Oxide (NO) Nicorandil_NO->NO Donates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC Myosin Light Chain PKG->MyosinLC Dephosphorylation Relaxation Smooth Muscle Relaxation (Vasodilation) MyosinLC->Relaxation Nicorandil_K Nicorandil KATP K-ATP Channel Nicorandil_K->KATP Opens Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux CaChannels Voltage-gated Ca2+ Channels Hyperpolarization->CaChannels Inhibits CaInflux Ca2+ Influx CaChannels->CaInflux Decreases CaInflux->Relaxation

Caption: Nicorandil's dual mechanism of action.

Hemodynamic Effects: A Comparative Overview

Both Nicorandil and Isosorbide Dinitrate induce significant hemodynamic changes through their vasodilatory actions. However, the balance of their effects on the arterial and venous systems differs.

A double-blind, crossover study in healthy volunteers demonstrated that while both drugs cause vasodilation, ISDN's primary action is to reduce preload.[1] Nicorandil, on the other hand, exhibits a more balanced effect, reducing both preload and afterload.[1][13]

Hemodynamic ParameterNicorandil (15-60 mg)Isosorbide Dinitrate (5 mg)
Heart Rate Increased[1]Increased[1]
Peripheral Resistance Decreased (dose-dependent)[1]Decreased[13]
Preload (EDD) Decreased[1]Decreased[1][13]
Afterload Reduction Predominant at higher doses[1]Less intense than preload reduction[1][13]
PEPc & PEP/LVET Shortened (at 60 mg)[1]Prolonged[1]

EDD: End-Diastolic Diameter; PEPc: Corrected Preejection Period; LVET: Left Ventricular Ejection Time.

Clinical Efficacy: Insights from Clinical Trials

Numerous studies have compared the clinical efficacy of Nicorandil and Isosorbide Dinitrate, particularly in the context of stable angina and acute myocardial infarction (AMI).

Stable Angina: In patients with stable coronary heart disease, both Nicorandil and ISDN have been shown to be equally effective in improving exercise tolerance and reducing the frequency of anginal attacks.[14][15] A study administering 20 mg of Nicorandil twice daily and 20 mg of ISDN twice daily for four weeks found both to be equally effective in treating stress-induced angina.[14]

Acute Myocardial Infarction (AMI): In the setting of AMI, Nicorandil has demonstrated potential advantages over ISDN. A double-blind, randomized trial in patients undergoing direct balloon angioplasty for AMI found that Nicorandil was more effective than ISDN in preserving myocardial microcirculation.[7][8][16]

Clinical Outcome in AMINicorandil GroupIsosorbide Dinitrate Groupp-value
Recovery of ST-segment elevation 55.5% (15 of 27)[7][8]19.2% (5 of 26)[7][8]0.006[7][8]
Averaged peak coronary flow velocity (40 min post-reperfusion) 24.8 (±13.3) cm/s[7][8]16.0 (±11.1) cm/s[7][8]0.045[7][8]
Regional wall motion of infarcted area (3 weeks post-AMI) -1.78 (±1.11) SD/chord[7][8]-2.50 (±1.04) SD/chord[7][8]0.046[7][8]

These findings suggest that Nicorandil's unique mechanism, particularly its K-ATP channel opening activity, may offer cardioprotective effects beyond simple vasodilation, potentially by mimicking ischemic preconditioning.[7]

Experimental Protocols: A Glimpse into the Research

The following provides a summary of the methodology from a key comparative study in the setting of acute myocardial infarction.

Experimental Workflow: AMI Comparative Trial

PatientSelection Patient Selection (60 patients with AMI, Killip class I) Randomization Randomization (Double-blind) PatientSelection->Randomization NicorandilGroup Nicorandil Group (n=30) Randomization->NicorandilGroup ISDNGroup ISDN Group (n=30) Randomization->ISDNGroup DrugInfusion Intravenous Infusion (6 mg/h for 72 hours) NicorandilGroup->DrugInfusion ISDNGroup->DrugInfusion Angioplasty Direct Balloon Angioplasty DrugInfusion->Angioplasty IntracoronaryAdmin Intracoronary Drug Administration (immediately after angioplasty) Angioplasty->IntracoronaryAdmin OutcomeAssessment Outcome Assessment (ST-segment recovery, coronary flow, regional wall motion) IntracoronaryAdmin->OutcomeAssessment

Caption: Workflow of a double-blind, randomized comparative trial.

Study Design: A prospective, double-blind, randomized, single-center trial.[7]

Patient Population: 60 patients with acute myocardial infarction in Killip class I.[8]

Intervention: Patients were randomly assigned to receive either Nicorandil (n=30) or Isosorbide Dinitrate (n=30).[8] The assigned drug was administered as a continuous intravenous infusion at a rate of 6 mg/h for 72 hours, starting from admission.[7][8] Following successful direct balloon angioplasty, the drug was also administered directly into the treated coronary artery.[7][8]

Outcome Measures:

  • Recovery of ST-segment elevation on electrocardiogram.[7]

  • Coronary flow velocity measured using a Doppler guidewire.[7]

  • Regional wall motion of the infarcted area assessed by ventriculography.[7]

Adverse Effects and Tolerance

The adverse effect profiles of Nicorandil and Isosorbide Dinitrate are largely similar, with headache being the most frequently reported side effect for both medications.[9] In a retrospective study involving 866 patients, the rate of drug discontinuation due to side effects was 19% in both the ISDN and Nicorandil groups.[10] However, the primary reason for discontinuation differed: hypotension was the most common cause for stopping ISDN (13.7%), while headache was the leading cause for discontinuing Nicorandil (12.5%).[10]

A significant concern with long-term nitrate therapy is the development of tolerance, which can reduce the drug's effectiveness.[5] Some studies in animal models have suggested that Nicorandil may be less likely to induce tolerance compared to traditional nitrates like nitroglycerin and ISDN.[17]

Conclusion

Nicorandil and Isosorbide Dinitrate are both valuable therapeutic options for the management of ischemic heart disease. While their efficacy in stable angina appears comparable, Nicorandil's dual mechanism of action, combining nitric oxide donation with potassium channel opening, may confer additional cardioprotective benefits, particularly in the acute setting of myocardial infarction. This is evidenced by its superior performance in improving microcirculation and left ventricular function post-reperfusion. The choice between these two agents may therefore depend on the specific clinical context and the desired hemodynamic profile. Further research is warranted to fully elucidate the long-term clinical implications of their distinct pharmacological properties.

References

A Comparative Guide to Tracers in Metabolic Studies: The Case for Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nicorandil-d4 as a metabolic tracer with alternative methods for studying the metabolic pathways influenced by Nicorandil. Nicorandil exerts its therapeutic effects through two primary mechanisms: acting as a nitric oxide (NO) donor and as a potassium channel opener. Therefore, this guide will focus on comparing this compound with tracers used to investigate these two pathways.

Introduction to this compound as a Metabolic Tracer

This compound is a deuterated form of Nicorandil, where four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling allows researchers to distinguish the administered drug from its endogenous counterparts and track its metabolic fate within a biological system. The use of stable isotope-labeled compounds like this compound is a powerful technique in pharmacokinetic and metabolic studies, offering significant advantages in safety and analytical precision over traditional methods.

The primary application of this compound as a tracer is to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Nicorandil. By using mass spectrometry to detect the mass difference between the deuterated and non-deuterated forms, researchers can quantify the parent drug and its metabolites with high accuracy.

Comparison of Tracer Methodologies

The validation of this compound as a tracer is best understood by comparing it to alternative methods used to study the two key signaling pathways it modulates: nitric oxide metabolism and potassium channel activity.

Table 1: Comparison of Tracers for Studying Nitric Oxide (NO) Metabolism
FeatureThis compound (as a proxy for NO donation)Stable Isotope-Labeled L-Arginine
Principle Tracks the metabolic fate of the NO donor drug itself.Directly measures the enzymatic conversion of L-Arginine to L-Citrulline and NO.
Primary Measurement Quantification of this compound and its deuterated metabolites.Quantification of isotopically labeled L-Citrulline and L-Ornithine.[1]
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS).Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.[2]
Advantages - Provides direct information on the pharmacokinetics of the drug.- High sensitivity and specificity.- Non-radioactive, ensuring safety in human studies.- Directly measures NO synthase (NOS) activity.- Allows for detailed flux analysis of the NO pathway.- High precision and accuracy.
Limitations - Indirect measure of NO production.- Does not distinguish between endogenous and drug-derived NO.- Does not provide information on the pharmacokinetics of the drug stimulating NO production.- Can be complex to implement and analyze.
Typical Application Pharmacokinetic studies of Nicorandil, drug metabolism studies.Mechanistic studies of NO synthesis, studies of endothelial dysfunction.[1]
Table 2: Comparison of Tracers for Studying Potassium Channel Activity
FeatureThis compound (as a modulator of channel activity)Rubidium Efflux AssayFluorescence-Based Assays (e.g., Thallium Flux)
Principle Measures the physiological effect of the drug on downstream metabolic pathways.Uses rubidium (Rb+) as a surrogate for potassium (K+) to measure ion flux through channels.[3][4]Uses fluorescent dyes that are sensitive to the concentration of a surrogate ion like thallium (Tl+).[5][6]
Primary Measurement Changes in metabolites affected by potassium channel activation.Quantification of Rb+ efflux from cells using atomic absorption spectrometry.[3]Changes in fluorescence intensity.[5]
Analytical Technique LC-MS or other metabolomics platforms.Atomic Absorption Spectrometry.[4]Fluorescence plate reader or flow cytometry.[7]
Advantages - Provides a holistic view of the metabolic consequences of channel activation.- Can be used in vivo.- Direct functional measure of channel activity.- Well-established and robust method.- High-throughput screening (HTS) compatible.- Homogeneous assay format.[6]
Limitations - Indirect measure of channel activity.- Can be difficult to attribute metabolic changes solely to channel activation.- Requires specialized equipment (atomic absorption spectrometer).- Lower throughput than fluorescence-based assays.- Uses surrogate ions which may not perfectly mimic K+ behavior.- Potential for dye-related artifacts.
Typical Application In vivo metabolic studies, investigating the systemic effects of potassium channel openers.Pharmacological characterization of potassium channel modulators.[3]High-throughput screening for potassium channel agonists and antagonists.[6]

Experimental Protocols

General Protocol for a Pharmacokinetic Study Using this compound
  • Synthesis and Purification: Synthesize this compound and purify to >98% isotopic and chemical purity.

  • Animal Model: Utilize an appropriate animal model (e.g., rats or mice).

  • Dosing: Administer a known dose of this compound to the animals, typically via oral gavage or intravenous injection.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Sample Preparation: Process the biological samples to extract the drug and its metabolites. This often involves protein precipitation and solid-phase extraction.

  • LC-MS Analysis: Analyze the extracts using a validated LC-MS method to separate and quantify this compound and its deuterated metabolites.

  • Data Analysis: Construct pharmacokinetic curves (e.g., concentration-time profiles) and calculate key parameters such as half-life, clearance, and volume of distribution.

Protocol for Tracer-Based Metabolomics of the Nitric Oxide Pathway
  • Cell Culture: Culture endothelial cells (e.g., HCAECs) in a suitable medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled L-Arginine (e.g., 13C6, 15N4-L-Arginine).[1]

  • Stimulation/Inhibition: Treat the cells with compounds that stimulate or inhibit nitric oxide synthase (NOS) or arginase.

  • Metabolite Extraction: After incubation, quench the metabolism and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts to measure the abundance of labeled L-Citrulline and L-Ornithine.[1]

  • Data Analysis: Calculate the ratio of labeled products to the labeled precursor to determine the relative flux through the NOS and arginase pathways.

Protocol for Rubidium Efflux Assay for Potassium Channel Activity
  • Cell Culture: Culture cells expressing the potassium channel of interest in a 96-well plate.

  • Rubidium Loading: Incubate the cells with a loading buffer containing rubidium chloride (RbCl) to allow for Rb+ uptake.[3]

  • Washing: Wash the cells to remove extracellular Rb+.

  • Stimulation: Add a stimulus (e.g., a high concentration of potassium or a channel opener) to activate the potassium channels.

  • Sample Collection: Collect the supernatant (containing effluxed Rb+) and lyse the cells to collect the intracellular Rb+.[3]

  • Atomic Absorption Spectrometry: Measure the Rb+ concentration in both the supernatant and the cell lysate.[3]

  • Data Analysis: Calculate the percentage of Rb+ efflux as a measure of potassium channel activity.

Visualizing the Pathways and Workflows

Nicorandil_Metabolism Nicorandil Nicorandil Denitration Denitration Nicorandil->Denitration Metabolite1 N-(2-hydroxyethyl) nicotinamide Denitration->Metabolite1 Nicotinamide_Metabolism Nicotinamide Metabolism Metabolite1->Nicotinamide_Metabolism Metabolite2 Nicotinamide Nicotinamide_Metabolism->Metabolite2 Metabolite3 Nicotinic Acid Nicotinamide_Metabolism->Metabolite3 Metabolite4 Other Metabolites Nicotinamide_Metabolism->Metabolite4

Caption: Metabolic pathway of Nicorandil.

Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Dosing Administer this compound Sampling Collect Biological Samples (Blood, Urine, etc.) Dosing->Sampling Extraction Extract Drug and Metabolites Sampling->Extraction LCMS LC-MS Analysis Extraction->LCMS Analyze Extract Quantification Quantify Parent Drug and Metabolites LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: Experimental workflow for a metabolic study using this compound.

Conclusion

This compound serves as a valuable and validated tool for investigating the pharmacokinetics and metabolism of Nicorandil. Its use of stable isotope labeling provides a safe and precise method for in vivo studies. While it offers an indirect assessment of nitric oxide donation and potassium channel activation, it provides crucial information about the drug's disposition that is complementary to more direct functional assays.

For researchers studying the direct mechanisms of NO production or potassium channel function, alternative tracers such as stable isotope-labeled L-Arginine or rubidium flux assays, respectively, are more appropriate. The choice of tracer ultimately depends on the specific research question, with this compound being the tracer of choice for understanding the metabolic journey of the drug itself.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Nicorandil-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Nicorandil-d4 in a laboratory setting.

This document provides critical safety and logistical information for the proper management of this compound, a deuterated analog of the potent vasodilator Nicorandil. Adherence to these procedures is essential to ensure personnel safety and to maintain a safe laboratory environment. This compound, like its parent compound, should be handled with care due to its pharmacological activity and potential hazards.

Hazard Identification and Risk Assessment

This compound is classified as a potent pharmaceutical compound. The primary hazards include potential cardiovascular effects upon accidental exposure, and it may cause serious eye damage.[1][2] A thorough risk assessment should be conducted before any handling of the material to identify and mitigate potential exposure risks.

Physical and Chemical Properties Summary

PropertyValue
Chemical Formula C₈H₅D₄N₃O₄[1]
Molecular Weight 215.20 g/mol
Physical Status Solid[1]
Appearance White to off-white solid[1]
Melting Point 92 - 93 °C[1][3]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE Requirements Summary

SituationRequired PPE
Handling Solid Compound - Chemical-resistant gloves (Nitrile, double-gloving recommended) - Laboratory coat - Safety glasses with side shields or chemical splash goggles[4] - For procedures with a risk of aerosol generation (e.g., weighing), a NIOSH-approved respirator is recommended.
Handling Solutions - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses with side shields or chemical splash goggles[4]
Cleaning Spills - Chemical-resistant gloves (Nitrile, double-gloving) - Impervious gown - Safety glasses and face shield - NIOSH-approved respirator
Engineering Controls

Engineering controls are the primary means of minimizing exposure to this compound.

  • Ventilation: All handling of solid this compound that may generate dust or aerosols, such as weighing or transferring powder, must be performed in a certified chemical fume hood or a glove box.

  • Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a containment ventilated enclosure (CVE) or an isolator is recommended.

Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a fume hood for handling this compound.
  • Before starting, ensure all necessary PPE is worn correctly.
  • Use a disposable weighing paper or a tared container to weigh the solid compound.
  • Handle the compound gently to avoid generating dust.
  • Clean the weighing area and any utensils with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2. Solution Preparation:

  • Prepare solutions within a chemical fume hood.
  • Add the solvent to the weighed this compound slowly to avoid splashing.
  • Ensure the container is securely capped and labeled appropriately with the compound name, concentration, date, and hazard symbols.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[4]
  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]
  • Access to the storage area should be restricted to authorized personnel.

Emergency Procedures
Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.[5]
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and disposable labware should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.

  • Disposal Route: All hazardous waste must be disposed of through the institution's certified hazardous waste management program.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling Workflow for Solid this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Store Securely Store Securely Prepare Solution->Store Securely Clean Work Area Clean Work Area Store Securely->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for handling solid this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Waste Contaminated Solids (Gloves, etc.) Segregate into Labeled Bins Segregate into Labeled Bins Solid Waste->Segregate into Labeled Bins Liquid Waste Unused Solutions Segregate into Labeled Containers Segregate into Labeled Containers Liquid Waste->Segregate into Labeled Containers Store in Designated Area Store in Designated Area Segregate into Labeled Bins->Store in Designated Area Segregate into Labeled Containers->Store in Designated Area Arrange for Pickup by EHS Arrange for Pickup by EHS Store in Designated Area->Arrange for Pickup by EHS Dispose via Certified Vendor Dispose via Certified Vendor Arrange for Pickup by EHS->Dispose via Certified Vendor

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicorandil-d4
Reactant of Route 2
Reactant of Route 2
Nicorandil-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.